molecular formula C9H16 B13821743 Trimethyl cyclohexene

Trimethyl cyclohexene

Cat. No.: B13821743
M. Wt: 124.22 g/mol
InChI Key: GLAJVFVWRKTVLL-UHFFFAOYSA-N
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Description

Trimethyl cyclohexene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6-trimethylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h4-5,7-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAJVFVWRKTVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Isomeric Considerations in Research Contexts

The nomenclature of trimethylcyclohexene depends on the specific arrangement of the three methyl groups on the cyclohexene (B86901) ring. The position of the double bond and the methyl substituents are designated by numbers. For instance, 1,4,4-trimethylcyclohexene features a cyclohexene ring with three methyl groups attached at positions 1 and 4. ontosight.ai Other common isomers include 1,3,5-trimethylcyclohexene and 1,2,3-trimethylcyclohexene. solubilityofthings.comsolubilityofthings.comstenutz.eu

The structural isomerism of trimethylcyclohexane, the fully saturated parent compound, provides a basis for understanding the diversity of trimethylcyclohexene isomers. The possible positional isomers of trimethylcyclohexane are:

1,1,2-Trimethylcyclohexane

1,1,3-Trimethylcyclohexane

1,1,4-Trimethylcyclohexane

1,2,3-Trimethylcyclohexane (B155785)

1,2,4-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane (B44294) doubtnut.com

Each of these can, in principle, be dehydrogenated to form various trimethylcyclohexene isomers. Stereoisomerism, including cis-trans isomerism and the presence of chiral centers, further complicates the isomeric landscape, leading to a multitude of possible structures with distinct chemical and physical properties. solubilityofthings.comnist.gov For example, 1,3,5-trimethylcyclohexene exists as cis and trans stereoisomers. nist.gov

The specific isomer used in research is critical as the position of the methyl groups and the double bond significantly influences the molecule's reactivity, steric hindrance, and suitability for various synthetic applications.

Interactive Data Table: Isomers of Trimethylcyclohexene

IsomerMolecular FormulaIUPAC NameInChIKey
1,4,4-TrimethylcyclohexeneC9H161,4,4-trimethylcyclohex-1-eneNot Available
1,3,5-TrimethylcyclohexeneC9H161,3,5-trimethylcyclohexenePKHOIUJRGGWFEF-UHFFFAOYSA-N
3,4,6-TrimethylcyclohexeneC9H163,4,6-trimethylcyclohexeneGLAJVFVWRKTVLL-UHFFFAOYSA-N
1,2,3-TrimethylcyclohexeneC9H161,2,3-trimethylcyclohexeneWCXPIAKENXAPPI-UHFFFAOYSA-N

Historical Perspectives on Trimethylcyclohexene Research and Discovery

The study of trimethylcyclohexene is closely tied to the broader history of cyclohexane (B81311) chemistry. Early research focused on the isolation and characterization of cyclic hydrocarbons from natural sources like petroleum. For instance, 1,2,4-trimethylcyclohexane, a related saturated compound, was first isolated from Oklahoma petroleum in 1939. This discovery spurred interest in the synthesis and properties of various methylated cyclohexane derivatives.

Initial synthetic methods for trimethylcyclohexanes and their unsaturated counterparts, trimethylcyclohexenes, involved alkylation of cyclohexane or cyclohexene (B86901) with methylating agents. ontosight.ai The development of analytical techniques such as gas chromatography and spectroscopy was crucial for separating and identifying the various isomers.

A significant portion of the historical research on trimethylcyclohexene derivatives has been driven by the fragrance and flavor industry. Many important aroma compounds, such as the damascones and safranal, contain a trimethylcyclohexene core. The quest for efficient syntheses of these valuable compounds has led to extensive investigation into the reactions and transformations of various trimethylcyclohexene isomers.

Significance of Trimethylcyclohexene Scaffolds in Organic Synthesis and Chemical Sciences

The trimethylcyclohexene framework is a valuable building block in organic synthesis, serving as a precursor to a wide range of more complex molecules. ontosight.ai Its utility stems from the reactivity of the double bond and the influence of the methyl groups on the molecule's stereochemistry and electronic properties.

Key applications include:

Fragrance and Flavor Chemistry: Trimethylcyclohexene derivatives are central to the synthesis of important fragrance and flavor compounds. For example, β-damascenone, known for its rosy and fruity aroma, can be synthesized from 1-acetyl-2,6,6-trimethylcyclohexa-1,3-diene, which is derived from a trimethylcyclohexene precursor. rsc.orgpatsnap.com Similarly, α-damascone is prepared by the acylation of 2,6,6-trimethyl-1-cyclohexene. google.com Safranal, the main aroma component of saffron, is a trimethylcyclohexene derivative formed from the degradation of picrocrocin. researchgate.netperfumerflavorist.commit.edu

Natural Product Synthesis: The trimethylcyclohexene moiety is found in a variety of natural products, particularly in the megastigmane family of compounds. ontosight.aiontosight.airsc.orgfrontiersin.orgresearchgate.net These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. ontosight.airsc.org The synthesis of these complex natural products often relies on strategies that construct or modify a trimethylcyclohexene core.

Polymer Chemistry: Certain cyclohexene (B86901) derivatives have potential applications in polymer production, where they can be used to create specialty polymers with tailored properties like enhanced thermal stability and mechanical strength.

Medicinal Chemistry: The trimethylcyclohexene scaffold has been incorporated into molecules with potential therapeutic applications. For example, derivatives have been investigated for their anticancer properties.

Interactive Data Table: Applications of Trimethylcyclohexene Derivatives

DerivativeApplicationReference
β-DamascenoneFragrance and Flavor rsc.orgpatsnap.com
α-DamasconeFragrance and Flavor google.com
SafranalFragrance and Flavor researchgate.netperfumerflavorist.commit.edu
MegastigmanesNatural Products, Potential Therapeutics ontosight.aiontosight.airsc.orgfrontiersin.orgresearchgate.net

Overview of Key Research Directions for Trimethylcyclohexene Systems

Catalytic Hydrogenation Pathways for Cyclohexene (B86901) Ring Systems

Catalytic hydrogenation is a fundamental process for the saturation of double bonds within cyclohexene rings. The choice between homogeneous and heterogeneous catalysis, as well as the specific catalyst and reaction conditions, dictates the reaction's efficiency, selectivity, and stereochemical outcome. libretexts.org

Homogeneous catalysis involves catalysts that are soluble in the reaction medium, offering high selectivity under mild conditions. For the hydrogenation of substituted cyclohexenes, complexes of rhodium, ruthenium, and nickel have demonstrated significant efficacy. researchgate.netresearchgate.net For instance, nickel-based Ziegler catalysts and phosphine-coordinated nickel complexes are known to be active for the hydrogenation of diolefins to olefins. oup.com A nickel catalyst system generated from Ni(acac)₂, Et₃Al₂Cl₃, and PPh₃ has been shown to selectively hydrogenate 1,4-cyclohexadienes to their corresponding cyclohexenes in high yields. oup.com

Kinetic studies on the hydrogenation of cyclohexenone using cationic ruthenium and osmium complexes, such as [MH(CO)(NCMe)₂(PPh₃)₂]BF₄, reveal that the reactions proceed efficiently in polar solvents like 2-methoxyethanol (B45455) under mild conditions. researchgate.net The mechanism often involves the oxidative addition of hydrogen as the rate-determining step. researchgate.net The activity and selectivity of these catalysts are highly dependent on the metal center, the nature of the ligands, and the substrate's substitution pattern.

Interactive Table 1: Homogeneous Catalyst Systems for Cyclohexene-related Hydrogenation

Catalyst System Substrate Type Solvent Conditions Key Findings Reference
Ni(acac)₂/Et₃Al₂Cl₃/PPh₃ 1,4-Cyclohexadienes Not specified 40°C, 1 atm H₂ High selectivity for cyclohexenes (e.g., 81% yield for cyclohexene from 1,4-cyclohexadiene). oup.com
[RuH(CO)(NCMe)₂(PPh₃)₂]BF₄ Cyclohexanone 2-Methoxyethanol Mild Efficient hydrogenation; rate law r = k[Ru][H₂]. researchgate.net

Heterogeneous catalysts, typically solid metals supported on inert materials, are widely used in industrial processes due to their stability and ease of separation. libretexts.org Common catalysts include palladium, platinum, and nickel. libretexts.org For the selective reduction of a more unsaturated ring to a cyclohexene, such as the partial hydrogenation of benzene, ruthenium-based catalysts are often employed. mdpi.com The addition of promoters like zinc can significantly enhance selectivity for cyclohexene by modifying the electronic properties of the ruthenium catalyst. mdpi.com

In the context of reducing substituted cyclohexenes to cyclohexanes, palladium on carbon (Pd/C) and platinum oxide (PtO₂) are highly effective. acs.org The reaction typically proceeds via syn-addition of two hydrogen atoms to the same face of the double bond as the alkene adsorbs onto the flat catalyst surface. libretexts.org The choice of support material, such as alumina (B75360) (Al₂O₃) or carbon, can also influence catalytic activity. mdpi.comacs.org For example, palladium supported on various alumina-based mixed oxides has been studied for the Heck coupling of cyclohexene, a different reaction type, but it highlights the importance of the support in heterogeneous systems. mdpi.com

The stereochemical outcome of the catalytic hydrogenation of trimethylcyclohexene isomers is profoundly influenced by the steric hindrance around the double bond, which dictates the mode of adsorption onto the catalyst surface. acs.org The hydrogenation of alkyl-substituted cycloalkenes can yield both cis and trans products, and the ratio is highly dependent on the catalyst used. acs.org

Research on the hydrogenation of 1,3,5-trimethylcyclohexene has shown significant variations in product stereochemistry with different noble metal catalysts. acs.orgacs.org The molecule can adsorb onto the catalyst with either face of the double bond, leading to different stereoisomers. The steric bulk of the methyl groups influences the relative stability of these adsorbed states. For instance, hydrogenation over platinum and rhodium catalysts tends to produce a higher proportion of the cis trimethylcyclohexane product, whereas palladium catalysts can show different selectivity. acs.org A study on the hydrogenation of various methyl-substituted cyclohexenes, including 1,3,5-trimethylcyclohexene, provides quantitative data on this catalyst-dependent stereoselectivity. acs.org Similarly, the hydrogenation of isoxylitone, a 1-(3,5,5-trimethyl-2-cyclohexene-1-ylidene)-2-propanone, over a Pd/C catalyst exclusively yields the cis-tetrahydro compound, demonstrating strong stereochemical control. jst.go.jp

Interactive Table 2: Catalyst-Dependent Stereoselectivity in Hydrogenation of Methyl-Substituted Cyclohexenes

Substrate Catalyst % Cis Product Reference
1-Methylcyclohexene Pt 72 acs.org
1-Methylcyclohexene Rh 74 acs.org
1-Methylcyclohexene Pd 80 acs.org
1,3-Dimethylcyclohexene Pt 59 acs.org
1,3-Dimethylcyclohexene Rh 49 acs.org
1,3-Dimethylcyclohexene Pd 80 acs.org
1,4-Dimethylcyclohexene Pt 57 acs.org
1,4-Dimethylcyclohexene Rh 57 acs.org
1,4-Dimethylcyclohexene Pd 27 acs.org
1,5-Dimethylcyclohexene Pt 60 acs.org
1,5-Dimethylcyclohexene Rh 54 acs.org

Alkylation and Cyclization Reactions for Trimethylcyclohexene Frameworks

Beyond modifying existing rings, the trimethylcyclohexene skeleton can be constructed from acyclic precursors through alkylation and cyclization strategies. These methods offer powerful ways to control the substitution pattern and stereochemistry of the final product.

The Friedel-Crafts reaction is a classic method for C-C bond formation involving an electrophilic aromatic substitution to attach substituents to an aromatic ring. wikipedia.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an alkyl halide to form an electrophile. byjus.commt.com While traditionally applied to aromatic compounds, the principles of Friedel-Crafts chemistry have been extended to aliphatic systems containing double bonds. mt.com

In the context of forming cyclohexene rings, an intramolecular Friedel-Crafts alkylation can be a viable strategy, particularly when forming a five- or six-membered ring. wikipedia.org This would involve an acyclic precursor containing both a double bond and a potential electrophilic center (e.g., an alkyl halide). The Lewis acid would facilitate the cyclization by generating a carbocation that is then attacked by the alkene's pi bond. byjus.com While direct application to form trimethylcyclohexene from a simple precursor is complex due to potential carbocation rearrangements, this approach remains a strategic consideration in synthetic design. libretexts.org

Acid-catalyzed cyclization of acyclic polyenes is a powerful biomimetic strategy for synthesizing cyclic terpenes and related structures, including trimethylcyclohexene frameworks. Both Brønsted and Lewis acids can be employed to initiate the cyclization cascade. For example, 3,3,5-trimethylcyclohexene can be synthesized via the acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol (B90689) using phosphoric or sulfuric acid. Similarly, 1,3,3-trimethylcyclohexene (B3343063) can be prepared in high yield from 2,2,6-trimethylcyclohexanone (B1581249) via reduction to the corresponding alcohol followed by dehydration with p-toluenesulfonic acid. chemicalbook.com

Lewis acids like tin(IV) chloride (SnCl₄) are effective in promoting the cyclization of functionalized acyclic precursors. In one synthesis, an acyl chloride was cyclized using SnCl₄ to produce a 2,2,3-trimethyl-6-(1-chloro-1-methylethyl)cyclohexanone, a direct precursor for a trimethylcyclohexene derivative. rsc.org More advanced methods utilize specialized Lewis acids to control selectivity. For instance, methylaluminum dichloride (MeAlCl₂) has been used to steer the cyclization of diene precursors to yield specific double bond isomers in the final cyclohexene product. researchgate.net These acid-catalyzed pathways are central to the synthesis of complex molecules, such as in the preparation of ferruginol, where an acid-catalyzed cyclization is a key step. oup.com

Interactive Table 3: Examples of Acid-Catalyzed Cyclization for Trimethylcyclohexene-Related Structures

Precursor Catalyst/Acid Product Type Key Feature Reference
3,3,5-Trimethylcyclohexanol H₃PO₄ or H₂SO₄ 3,3,5-Trimethylcyclohexene Dehydration of tertiary alcohol
2,2,6-Trimethylcyclohexanol p-Toluenesulfonic acid 1,3,3-Trimethylcyclohexene Dehydration following ketone reduction chemicalbook.com
2,2,3,7-Tetramethyloct-6-enoyl chloride SnCl₄ 2,2,3-Trimethyl-substituted cyclohexanone Intramolecular acylation/cyclization rsc.org
Farnesal (acyclic sesquiterpenal) Zeolite NaY / MeAlCl₂ Nanaimoal (trimethylcyclohexene derivative) Biomimetic polyene cyclization researchgate.net

Multi-Step Organic Syntheses Involving Alkylation and Condensation Reactions

The construction of the trimethylcyclohexene framework can be efficiently achieved through multi-step sequences that strategically employ alkylation and condensation reactions. These methods are fundamental in carbon-carbon bond formation and ring-closing processes. A common approach involves the use of aldol (B89426) or Claisen-Schmidt condensation reactions to build the core cyclohexenone ring, which can then be further modified. the-innovation.org

For instance, the synthesis of trimethyl-substituted cyclohexenone, a direct precursor to various trimethylcyclohexene derivatives, can be initiated by the condensation of acetone. the-innovation.org This is followed by alkylation steps to introduce the requisite methyl groups at specific positions on the ring. The acylation of a pre-formed trimethylcyclohexene derivative is another key strategy, often utilizing Lewis acid catalysis to append acyl groups, which can then be subjected to further transformations.

These synthetic routes are characterized by their reliance on controlling reaction conditions, such as temperature and the stoichiometric ratio of precursors, to guide the reaction pathway and minimize the formation of side products. A typical sequence might involve the dehydrogenative cross-coupling of alcohols to form an α-alkylated ketone, a process that proceeds through a one-pot sequence of dehydrogenation, aldol condensation, and subsequent hydrogenation and dehydrogenation steps. organic-chemistry.org

Table 1: Illustrative Alkylation/Condensation Synthesis Pathway

Step Reaction Type Reactants Catalyst/Reagents Product Purpose
1 Aldol Condensation Acetone NaOH or Mg-Al hydrotalcite Isophorone (B1672270) (3,5,5-Trimethyl-2-cyclohexen-1-one) Forms the basic cyclohexenone ring structure. the-innovation.org
2 Alkylation/Acylation 3,5,5-Trimethyl-2-cyclohexene Acylating agent, Lewis Acid (e.g., AlCl₃) Acylated Trimethylcyclohexene Derivative Introduces functional groups for further modification.

Diels-Alder Cycloaddition Strategies for Trimethylcyclohexene Precursors

The Diels-Alder reaction stands as a powerful and elegant method for constructing the six-membered ring of cyclohexene precursors. mdpi.com This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene (the four-π-electron component) and a dienophile (the two-π-electron component) to form a substituted cyclohexene ring. wikipedia.org By carefully selecting substituted dienes and dienophiles, specific trimethylcyclohexene precursors can be synthesized in a single, often highly stereocontrolled, step. wikipedia.orgorgosolver.com For example, the reaction between a diene bearing methyl groups and an appropriate dienophile can directly generate the desired trimethyl-substituted ring system. dntb.gov.uaresearchgate.net

The reaction provides a reliable method for forming two new carbon-carbon bonds simultaneously, with excellent control over the resulting stereochemistry, making it a cornerstone in the synthesis of complex cyclic molecules. wikipedia.org

Regioselectivity and Stereoselectivity in Diels-Alder Adduct Formation

The utility of the Diels-Alder reaction is significantly enhanced by its inherent selectivity. Regioselectivity refers to the specific orientation of the diene and dienophile relative to each other, which determines the substitution pattern of the final product. orgosolver.comiitk.ac.in For unsymmetrical reactants, this is often governed by the "ortho-para rule," which predicts the major regioisomer based on the electronic properties of the substituents on the diene and dienophile. wikipedia.orgorganicchemistrydata.org Generally, a 1-substituted diene will preferentially form the "ortho" and "para" analogous products. organicchemistrydata.org

Stereoselectivity in the Diels-Alder reaction dictates the three-dimensional arrangement of the atoms in the newly formed ring. orgosolver.com A key principle is the Alder Endo Rule , which states that the dienophile's substituent with π-electron density (an electron-withdrawing group) will preferentially orient itself in the endo position in the transition state. wikipedia.orgorganicchemistrydata.org This orientation is favored due to secondary orbital interactions between the diene and the dienophile's substituent, which stabilizes the transition state. longdom.org Furthermore, the reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product; a cis-dienophile will yield a product with cis substituents on the new ring. chemeurope.com

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions

Factor Influence on Selectivity Governing Principle Outcome
Electronic Effects Regioselectivity Ortho-Para Rule Determines the substitution pattern (e.g., 1,2- or 1,4- vs. 1,3-substitution) based on substituent electronic nature (EDG/EWG). wikipedia.orgorganicchemistrydata.org
Steric Effects Stereoselectivity Alder Endo Rule The endo product is generally favored due to stabilizing secondary orbital interactions, though bulky substituents can favor the exo product. iitk.ac.inlongdom.org

| Lewis Acid Catalysis | Rate and Selectivity | Lowering LUMO Energy | Increases reaction rate and often enhances both regioselectivity and the preference for the endo product. organicchemistrydata.orgchemeurope.com |

Chiral Auxiliary-Mediated Diels-Alder Reactions

To achieve enantioselective synthesis of specific trimethylcyclohexene precursors, chiral auxiliaries are frequently employed. A chiral auxiliary is an optically active compound that is temporarily incorporated into one of the reactants (typically the dienophile) to direct the stereochemical course of the reaction. nih.gov After the cycloaddition, the auxiliary is cleaved from the product and can often be recovered for reuse. nih.gov

This strategy allows for the creation of new stereocenters with a high degree of control. For example, acrylate (B77674) esters derived from optically active amino-indanol derivatives have proven to be highly effective chiral auxiliaries. nih.gov When these chiral dienophiles react with a diene like cyclopentadiene (B3395910) in the presence of a Lewis acid, they can yield the Diels-Alder adduct with high diastereoselectivity, exclusively forming the endo product. nih.gov Other auxiliaries, such as those derived from L-asparagine, have also been successfully used to induce asymmetry in Diels-Alder reactions. chemeurope.com The choice of auxiliary and Lewis acid catalyst is critical for maximizing enantiomeric excess (ee). chemeurope.comnih.gov

Table 3: Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral Auxiliary Source Dienophile Diene Catalyst Diastereomeric/Enantiomeric Excess Reference
cis-1-Amino-2-indanol Acrylate Ester Cyclopentadiene Et₂AlCl High diastereoselectivity (>98:2) nih.gov
L-Asparagine Acrylate Derivative Cyclopentadiene Not specified 54% ee chemeurope.com

Enzymatic and Biocatalytic Approaches to Chiral Trimethylcyclohexene Derivatives

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis for producing chiral molecules, including trimethylcyclohexene derivatives. Enzymes operate under mild conditions and exhibit remarkable specificity, often leading to very high enantiomeric and regioselectivity. This approach is particularly valuable for synthesizing optically active intermediates for pharmaceuticals and fine chemicals. nih.govicm.edu.pl

Asymmetric Enzymatic Reduction Systems for Cyclic Enones

A prominent biocatalytic strategy for generating chiral trimethylcyclohexene derivatives is the asymmetric reduction of cyclic enones. researchgate.net Enzymes known as enoate reductases, particularly from the "Old Yellow Enzyme" (OYE) family, are highly effective at this transformation. researchgate.net

A well-documented example is the two-step enzymatic reduction of ketoisophorone (2,6,6-trimethyl-2-cyclohexen-1,4-dione). In the first step, an OYE from Saccharomyces cerevisiae or Candida macedoniensis stereospecifically reduces the carbon-carbon double bond to produce (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione) with high enantiomeric excess (94–97% ee). researchgate.net In a subsequent step, a (6R)-levodione reductase from Corynebacterium aquaticum asymmetrically reduces one of the ketone groups to yield (4R, 6R)-actinol, a doubly chiral building block. researchgate.net These enzymatic systems often incorporate a cofactor regeneration system, such as using glucose dehydrogenase, to ensure catalytic efficiency. researchgate.net

Table 4: Enzymatic Reduction of Trimethylcyclohexene-based Enones

Enzyme System Substrate Product Stereoselectivity (ee) Reference
Old Yellow Enzyme (C. macedoniensis) Ketoisophorone (R)-2,2,6-Trimethylcyclohexane-1,4-dione 94-97%
OYE (S. cerevisiae) & Levodione (B1250081) Reductase (C. aquaticum) Ketoisophorone (4R, 6R)-Actinol >94% researchgate.net

Stereoselective Hydrogenation of Unsaturated Cyclohexene Bonds

The stereoselective hydrogenation of the double bond within a cyclohexene ring is another key biocatalytic transformation. While traditional catalytic hydrogenation using metals like platinum or palladium typically results in syn-addition of hydrogen, enzymes can offer superior control and selectivity. libretexts.orgmasterorganicchemistry.com

Archaeal geranylgeranyl reductases (GGRs) have been identified as promising biocatalysts for the asymmetric reduction of unactivated, isolated carbon-carbon double bonds. nih.gov These enzymes can reduce the double bonds in acyclic terpene chains with strict (R)-selectivity (>99% ee), demonstrating their potential for the precise hydrogenation of substituted cyclohexene rings. nih.gov This enzymatic approach avoids the need for an activating group (like a carbonyl) adjacent to the double bond, expanding the scope of biocatalytic hydrogenation to a wider range of trimethylcyclohexene derivatives. nih.gov The process is highly chemoselective, leaving other functional groups and different types of double bonds (e.g., cyclic or terminal) untouched. nih.gov

Biocatalyst Discovery and Evolution for Targeted Transformations

The use of biocatalysts, such as enzymes, offers a green and highly selective alternative to traditional chemical synthesis. openaccessjournals.commdpi.com In the context of trimethylcyclohexene, research focuses on the discovery and engineering of enzymes, particularly terpene cyclases, which construct the core cyclic structure from linear precursors. d-nb.infonih.gov

The discovery of novel biocatalysts often involves genome mining of various organisms to identify genes encoding for enzymes with desired catalytic functions. harvard.edu Once a potential enzyme is identified, its efficiency and specificity can be enhanced through directed evolution. nih.gov This laboratory process mimics natural selection, where successive rounds of mutation and screening lead to biocatalysts with improved traits like higher activity, stability, and selectivity for specific transformations. openaccessjournals.comnih.gov For instance, the enantioselectivity of a lipase (B570770) from Burkholderia cepacia was successfully inverted through combinatorial mutation and high-throughput screening. harvard.edu

Terpene cyclases are particularly relevant as they catalyze the cyclization of linear isoprenoid diphosphates, like farnesyl diphosphate (B83284) (FPP), into a vast array of cyclic terpene skeletons, including those of trimethylcyclohexene analogues. d-nb.infonih.gov The functional promiscuity of these enzymes makes them ideal candidates for rational pathway engineering. d-nb.info By modifying the active site of a terpene cyclase, researchers can guide the complex carbocation-driven cyclization cascade to produce specific cyclic products. nih.govuniba.it Structural insights from X-ray crystallography of terpene cyclases have been instrumental in understanding their catalytic mechanisms, which in turn facilitates structure-based engineering to generate novel sesterterpenes and other complex molecules. nih.govbiorxiv.org

A combined chemical and microbial approach has been demonstrated for creating derivatives. For example, halolactones with a trimethylcyclohexene system, synthesized chemically from β-ionone, were successfully biotransformed by fungal cultures like Fusarium and Aspergillus. researchgate.net These microorganisms could convert a bromolactone into a hydroxylactone through hydrolytic dehalogenation, showcasing how biocatalysis can be integrated into a multi-step synthesis for targeted transformations. researchgate.net

Table 1: Examples of Biocatalytic Transformations

Enzyme/Organism Substrate Product Transformation Type Reference
Fungal Cultures (Fusarium, Aspergillus) Bromolactone with trimethylcyclohexene ring Hydroxylactone with trimethylcyclohexene ring Hydrolytic dehalogenation researchgate.net
Terpene Cyclase (Engineered) Farnesyl Diphosphate (FPP) Various cyclic terpenes Cyclization d-nb.infonih.gov
Burkholderia cepacia Lipase (Engineered) Prochiral substrate Chiral product Asymmetric synthesis harvard.edu

Photochemical Synthesis and Photo-Ene Reactions for Trimethylcyclohexene Derivatives

Photochemical methods, which use light to initiate chemical reactions, provide unique pathways for synthesizing complex molecules that can be difficult to achieve with traditional thermal reactions. google.com For trimethylcyclohexene derivatives, photochemical cycloadditions and photo-ene reactions are particularly valuable. kyushu-u.ac.jpacs.org

The Alder ene reaction and its reverse, the retro-ene reaction, are powerful tools in organic synthesis. acs.org The photo-ene reaction, a photochemical variant, can be used to form carbon-carbon bonds. While specific examples detailing a photo-ene reaction for the direct synthesis of a simple trimethylcyclohexene are not prevalent in the provided literature, the principles apply to related structures. These reactions involve the interaction of an alkene with an allylic hydrogen (the "ene") and another unsaturated compound (the "enophile") in the presence of light. acs.org

A relevant example is the photochemical cycloaddition reaction of methyl 2,4-dioxohexanoate with 3-benzyloxy-2-methylpropene, which yields functionalized trimethylcyclohexene derivatives. kyushu-u.ac.jp These products are noted as being valuable synthons for creating highly oxygenated terpenoids. kyushu-u.ac.jp The synthesis of α-Damascone, a fragrance molecule containing a trimethylcyclohexene ring, has also been reported via a photochemical route. google.com

The development of dual-curing systems demonstrates the versatility of combining photochemical reactions with other chemical processes. For instance, a thiol-isocyanate-ene ternary network can be formed where the thiol-ene reaction is initiated photochemically, while a thiol-isocyanate reaction is triggered thermally or by a photolatent base catalyst. researchgate.net This allows for precise control over the formation of complex polymer networks. researchgate.net

Synthesis of Specific Trimethylcyclohexene Isomers and Analogues

The precise arrangement of the three methyl groups on the cyclohexene ring results in numerous isomers, each with potentially unique chemical properties and applications. ontosight.ai The synthesis of specific isomers, such as 1,3,5-trimethyl-1-cyclohexene or 3,3,4-trimethylcyclohexene-1-carbaldehyde, requires carefully designed synthetic routes. ontosight.airsc.org

The synthesis of 1,3,5-trimethyl-1-cyclohexene, for example, involves reacting suitable precursors followed by chromatographic separation to isolate the desired cis and trans isomers. ontosight.ai The stereochemistry of these isomers significantly influences their reactivity due to the steric effects of the methyl groups. ontosight.ai

More complex synthetic routes have been developed for specific analogues. In one multi-step synthesis, (+)-citronellal was used as a starting material to produce irone isomers, which feature a trimethylcyclohexene ring. rsc.org A key step in this sequence involved the formation of 3,3,4-trimethylcyclohexene-1-carbaldehyde. rsc.org Another strategy for producing retinal derivatives with a modified trimethylcyclohexene ring involved the one-stage oxidation of retinal using pyridinium (B92312) chlorochromate to yield multiple products, including 4-oxoretinal. researchgate.net

The synthesis of various trimethylcyclohexane isomers has also been extensively studied, which often serve as precursors to their unsaturated cyclohexene counterparts. acs.orgacs.org For instance, the geometrical isomers of 1,2,3-trimethylcyclohexane (B155785) have been synthesized, and the synthesis and hydrogenation of 3,4,5-trimethylcyclohexenes have been reported. acs.orgacs.org These methods often rely on classic organic reactions such as acylation, cyclization, and reduction, sometimes using Lewis acids like zinc chloride as catalysts. google.com

Table 2: Selected Synthetic Routes for Trimethylcyclohexene Isomers and Analogues

Target Compound/Isomer Starting Material(s) Key Reaction/Strategy Reference
1,3,5-Trimethyl-1-cyclohexene (cis and trans) Appropriate precursors Reaction followed by chromatographic separation ontosight.ai
3,3,4-Trimethylcyclohexene-1-carbaldehyde (+)-Citronellal Multi-step synthesis involving cyclization and Wittig reaction rsc.org
4-Oxoretinal Retinal One-stage oxidation with pyridinium chlorochromate researchgate.net
1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one (α-Damascone) 2,6,6-Trimethyl-1-cyclohexene, Crotonic anhydride Acylation with a Lewis acid catalyst (e.g., ZnCl₂) google.com

Electrophilic Addition Reactions to the Cyclohexene Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. In trimethylcyclohexene, the regioselectivity and stereochemistry of these additions are influenced by the substitution pattern.

Halogenation Mechanisms and Regioselectivity

The halogenation of alkenes like trimethylcyclohexene typically proceeds through an initial electrophilic attack by the halogen (e.g., Br₂ or Cl₂) on the π-electrons of the double bond. msu.edu This leads to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition products. msu.edumasterorganicchemistry.com For instance, the bromination of cyclohexene yields trans-1,2-dibromocyclohexane. masterorganicchemistry.com

In the case of unsymmetrical trimethylcyclohexene isomers, the regioselectivity of halogenation is a key consideration. The initial electrophilic attack will favor the formation of the more stable carbocationic character on the more substituted carbon of the cyclic halonium ion. msu.edu However, the bridged nature of the halonium ion prevents full carbocation formation and subsequent rearrangements. The nucleophilic halide then attacks one of the carbons of the former double bond.

A different pathway, allylic halogenation, can occur under specific conditions, such as the use of N-bromosuccinimide (NBS) in the presence of UV light. brainly.com This reaction proceeds via a radical mechanism, where a bromine radical abstracts a hydrogen atom from an allylic position (a carbon adjacent to the double bond). brainly.com For a molecule like 3,3,6-trimethylcyclohexene, there are multiple allylic positions, which can lead to a mixture of regioisomeric brominated products. brainly.com The stability of the resulting allylic radical intermediate determines the major product. brainly.com

Table 1: Halogenation Reactions of Trimethylcyclohexene Isomers

IsomerReagentConditionsMajor Product(s)Mechanism
General TrimethylcyclohexeneBr₂, CCl₄DarkVicinal dibromide (anti-addition)Electrophilic Addition (Halonium ion)
3,3,6-TrimethylcyclohexeneNBS, UV lightCCl₄, heatMixture of allylic bromidesFree Radical Substitution

Hydroboration-Oxidation and Hydrohalogenation Pathways

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond. These reactions are regioselective and generally follow Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halogen adds to the more substituted carbon. chemistrysteps.compressbooks.publibretexts.org This regioselectivity is due to the formation of the more stable carbocation intermediate during the reaction. chemistrysteps.compressbooks.pubyoutube.com For an unsymmetrical trimethylcyclohexene, the proton will add to the less substituted carbon of the double bond to form a more stable tertiary carbocation, which is then attacked by the halide nucleophile. pressbooks.pubyoutube.com

Hydroboration-oxidation is a two-step reaction that also adds the elements of water across the double bond, but with the opposite regioselectivity, known as anti-Markovnikov addition. libretexts.orgwikipedia.orgbyjus.com In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition, placing the boron atom on the less sterically hindered and less substituted carbon atom. libretexts.orgwikipedia.org Subsequent oxidation of the resulting trialkylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. libretexts.orgbyjus.comambeed.com This process yields an alcohol where the hydroxyl group is on the less substituted carbon of the original double bond. wikipedia.orgbyjus.com

Table 2: Comparison of Hydrohalogenation and Hydroboration-Oxidation of 1,3,5-trimethylcyclohexene

ReactionReagentsRegioselectivityStereochemistryProduct Type
HydrohalogenationHBrMarkovnikovMixture of syn and antiAlkyl Halide
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAnti-MarkovnikovSyn-additionAlcohol

Oxidative Transformation Pathways

The double bond in trimethylcyclohexene is susceptible to various oxidative cleavage and transformation reactions.

Ozonolysis Mechanisms and Product Distribution

Ozonolysis involves the reaction of an alkene with ozone (O₃) to cleave the double bond, followed by a workup step that determines the final products. The initial reaction forms a primary ozonide (molozonide), which quickly rearranges to a more stable ozonide. brainly.com The subsequent workup determines the product distribution.

A reductive workup (e.g., with zinc and water or dimethyl sulfide) will yield aldehydes or ketones. For example, the ozonolysis of 1,3,5-trimethylcyclohexene followed by a reductive workup would break the double bond to form two carbonyl groups. askfilo.com An oxidative workup (e.g., with hydrogen peroxide) will yield carboxylic acids or ketones.

Epoxidation Chemistry and Stereocontrol

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product. The oxygen atom is delivered to the same face of the double bond (syn-addition). In substituted cyclohexenes, the bulky substituents can direct the incoming reagent to the less hindered face of the ring, thus exerting stereocontrol. For 3,3,5-trimethylcyclohexene, the bulky methyl groups can create steric hindrance, influencing the transition state and stereochemical outcome of the epoxidation. Epoxides are valuable intermediates as they can be opened under acidic or basic conditions to form diols and other functionalized compounds. uci.edu

Allylic Oxidation Reactions

Allylic oxidation introduces an oxygen-containing functional group at a position adjacent to the double bond. This is a useful transformation that preserves the double bond of the cyclohexene ring. Reagents commonly used for this purpose include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC). wikipedia.orgresearchgate.net These oxidants can convert allylic methylenes into enones (α,β-unsaturated ketones). iitm.ac.in For example, the oxidation of cyclohexene with chromium-containing catalysts can yield 2-cyclohexen-1-one. iitm.ac.in The regioselectivity of allylic oxidation in trimethylcyclohexene would depend on the relative reactivity of the different allylic positions, which is influenced by steric factors and the stability of the reaction intermediates. Alternative, less toxic methods using reagents like N-bromosuccinimide in aqueous conditions have also been developed for allylic oxidations. scientificupdate.com

Reductive Transformations and Catalyst Development

The reduction of trimethylcyclohexene derivatives, particularly those containing carbonyl groups (cyclohexenones), is a pivotal area of research, focusing on the development of catalysts that can control both chemo- and stereoselectivity.

Chemoselective Reduction of Carbonyl Groups in Cyclohexenones

Chemoselectivity in the reduction of α,β-unsaturated ketones like trimethylcyclohexenones involves selectively targeting either the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction). The choice of catalyst and reaction conditions is paramount in directing the outcome.

A notable method for achieving 1,2-reduction is the Luche reduction, which traditionally uses cerium(III) chloride with sodium borohydride. Modern variations have emerged using more sustainable and economic catalysts. For instance, a magnesium-based catalyst system using MgBu₂ with pinacolborane (HBpin) has been shown to be highly effective for the Luche-type reduction of a wide range of α,β-unsaturated ketones. organic-chemistry.orgacs.org This system demonstrates excellent chemoselectivity for the C=O bond, operating under mild conditions with low catalyst loadings (0.1–0.5 mol%). organic-chemistry.org The proposed mechanism involves the formation of an active BuMgH species from the reaction of MgBu₂ and HBpin, which then selectively reduces the carbonyl group. acs.org Similarly, novel aluminum hydride catalysts have been developed for the chemoselective 1,2-reduction of α,β-unsaturated ketones, yielding allylic alcohols in excellent yields under mild conditions. rsc.org

Conversely, achieving selective 1,4-reduction to produce saturated ketones is also of significant industrial interest. The selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a common trimethylcyclohexenone, to yield 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone) is a key industrial process. researchgate.netrsc.orgresearchgate.net Studies have shown that non-noble metal catalysts, such as RANEY® Nickel, in the presence of solvents like tetrahydrofuran (B95107) (THF), can achieve 100% conversion of isophorone with 98.1% yield of the saturated ketone. rsc.orgresearchgate.net The solvent plays a crucial role; THF appears to inhibit the further reduction of the ketone, thereby enhancing the selectivity for the C=C double bond hydrogenation. rsc.orgrsc.org

Table 1: Catalytic Systems for Chemoselective Reduction of Cyclohexenones

Catalytic System Reductant/H-Source Selectivity (Primary Product) Reference
MgBu₂ Pinacolborane (HBpin) 1,2-Reduction (Allylic Alcohol) organic-chemistry.orgacs.org
Aluminum Hydride Catalyst Hydride Source 1,2-Reduction (Allylic Alcohol) rsc.org
RANEY® Ni H₂ Gas 1,4-Reduction (Saturated Ketone) rsc.orgresearchgate.net
[Cp*Rh(III)Cl₂]₂ Isopropanol (B130326) 1,4-Reduction (Saturated Ketone) bohrium.com

Stereoselective Reduction Strategies for Ketones

When reducing substituted cyclohexanones, controlling the stereochemistry of the newly formed hydroxyl group is a significant synthetic challenge. Research has focused on catalysts that can induce high diastereoselectivity.

A highly effective heterogeneous catalyst for the diastereoselective reduction of substituted cyclohexanones is the Zirconium-based metal-organic framework, MOF-808. nih.govmdpi.com In the Meerwein-Ponndorf-Verley reduction of 2-phenyl cyclohexanone, MOF-808 demonstrates significantly faster reaction rates than other reported catalysts, yielding the cis-alcohol with up to 94% selectivity. nih.govmdpi.com The catalyst's porous structure and the large size of the phenyl substituent favor a less hindered transition state that leads to the cis product. nih.govmdpi.com For 3-methyl cyclohexanone, the reaction proceeds readily to form the thermodynamically stable cis-3-methylcyclohexanol. mdpi.com

Enzymatic reductions offer another powerful strategy for achieving high stereoselectivity. In a two-step enzymatic process, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone) can be converted into the doubly chiral compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, also known as (4R,6R)-actinol. researchgate.netresearchgate.net The first step involves the stereoselective hydrogenation of the C=C bond by the enzyme old yellow enzyme 2 (OYE2), followed by the stereospecific reduction of the C-4 carbonyl group by levodione reductase, achieving a final product with 94% enantiomeric excess. researchgate.net

In situ catalytic systems using N-heterocyclic carbene (NHC) precursors with Cobalt(II) chloride have also been developed. By fine-tuning the steric bulk of the pincer NHC ligands, diastereodivergent hydrogenation of substituted cyclohexanones can be achieved, highlighting the influence of ligand and substrate sterics on stereoselectivity. bohrium.com

Table 2: Stereoselective Reduction of Substituted Cyclohexanones

Catalyst / System Substrate Major Product (Stereochemistry) Selectivity (ee/de) Reference
MOF-808 2-Phenyl Cyclohexanone cis-2-Phenylcyclohexanol up to 94% de nih.govmdpi.comcore.ac.uk
MOF-808 3-Methyl Cyclohexanone cis-3-Methylcyclohexanol High de mdpi.com
Old Yellow Enzyme 2 & Levodione Reductase Ketoisophorone (4R,6R)-Actinol 94% ee researchgate.netresearchgate.net
NHC-Cobalt Complex Substituted Cyclohexanones Diastereodivergent (cis/trans) Tunable bohrium.com

Transfer Hydrogenation Reactions and Selectivity

Transfer hydrogenation provides a safer and often more selective alternative to using high-pressure hydrogen gas. This method utilizes hydrogen donor molecules, such as isopropanol, formic acid, or Hantzsch esters, in the presence of a metal or organocatalyst. liverpool.ac.uk

Rhodium(III) complexes have proven effective for the 1,4-conjugate reduction of α,β-unsaturated ketones via transfer hydrogenation. bohrium.com Using [Cp*Rh(III)Cl₂]₂ as a catalyst and isopropanol as both the hydrogen source and solvent, a wide range of enones can be selectively converted into their corresponding saturated ketones in moderate to excellent yields under neutral conditions. bohrium.com

Asymmetric transfer hydrogenation has been successfully applied to cyclic enones using organocatalysis. nih.govresearchgate.net Chiral imidazolidinones, in combination with a Hantzsch ester as the hydrogen source, can mediate the highly enantioselective reduction of β,β-substituted α,β-unsaturated cycloalkenones, including five-, six-, and seven-membered ring systems. researchgate.netprinceton.edu For example, 3-substituted cyclohexenones can be reduced to the corresponding β-stereogenic cyclic ketones with high yields and enantioselectivity (e.g., 90% ee). princeton.edutuwien.at This biomimetic approach offers a robust method for creating chiral centers with high fidelity. nih.gov

Radical Reactions and Stability of Trimethylcyclohexene Intermediates

The radical halogenation of alkanes provides insight into the reactivity and stability of radical intermediates. In the case of 1,3,5-trimethylcyclohexane (B44294), the presence of multiple types of hydrogen atoms (primary, secondary, and tertiary) leads to the formation of several monohalogenated products. brainly.comchegg.com

The reaction proceeds via a radical chain mechanism. The relative reaction rates for free-radical chlorination at primary, secondary, and tertiary positions are not equal; they are influenced by the stability of the resulting carbon radical. chegg.com The stability of carbon radicals follows the order: tertiary > secondary > primary > methyl. youtube.comlibretexts.org This trend is attributed to hyperconjugation and the electron-donating effects of alkyl groups, which stabilize the electron-deficient radical center. libretexts.org

Consequently, during the chlorination of 1,3,5-trimethylcyclohexane, abstraction of a tertiary hydrogen atom is favored because it leads to the formation of a more stable tertiary radical intermediate. brainly.comchegg.com This results in a product distribution where 1-chloro-1,3,5-trimethylcyclohexane is a major product. brainly.com Studies on the atmospheric reactions of 1,3,5-trimethylcyclohexane with Cl atoms and OH radicals have determined the rate coefficients for these radical-initiated degradation pathways. nih.gov

Cycloaddition Reactions Beyond Diels-Alder

While the Diels-Alder reaction is a cornerstone of cyclohexene chemistry, other cycloaddition pathways provide access to unique molecular architectures.

Dichlorocarbene (B158193) Addition to Cyclohexenes

The reaction of an alkene with a carbene is a powerful method for synthesizing cyclopropane (B1198618) rings. Dichlorocarbene (:CCl₂), a reactive intermediate, readily undergoes a [1+2] cycloaddition with the double bond of a cyclohexene. wikipedia.orglibretexts.org This carbene is typically generated in situ from the reaction of chloroform (B151607) (HCCl₃) with a strong base like potassium tert-butoxide. wikipedia.orglibretexts.org

The addition of singlet dichlorocarbene to an alkene is a concerted, stereospecific process. youtube.com This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. For example, the addition of :CCl₂ to cis-2-butene (B86535) yields only the cis-disubstituted dichlorocyclopropane. libretexts.orgyoutube.com When dichlorocarbene reacts with a cyclohexene derivative, it adds to one face of the double bond to form a bicyclic geminal dichlorocyclopropane. wikipedia.orgyoutube.com The reaction proceeds through an unsymmetrical, non-least-motion transition state where bond formation may be more advanced at one of the alkene carbons. acs.org These resulting dichlorocyclopropanes are versatile intermediates that can be subsequently reduced to cyclopropanes or hydrolyzed to cyclopropanones. wikipedia.org

Chiral Photocycloaddition Studies with Cyclohexenone Derivatives

The [2+2] photocycloaddition of olefins to cyclohexenones is a powerful method for the synthesis of bicyclo[4.2.0]octanones. In the context of trimethylcyclohexene chemistry, studies often focus on derivatives such as chiral cyclohexenones to achieve stereocontrol. The diastereoselective [2+2] photocycloaddition of chiral cyclohexenone derivatives with various olefins has been investigated to understand the factors governing facial selectivity.

One approach involves the use of chiral auxiliaries attached to the cyclohexenone ring. For instance, menthol (B31143) derivatives have been employed as effective chiral auxiliaries. The diastereodifferentiating photoreaction of cyclohexenones bearing a chiral 8-(p-methoxyphenyl)menthyl auxiliary with olefins like ethylene (B1197577) and cyclopentene (B43876) has been studied in aqueous media. nih.gov While the reaction shows low solubility and does not proceed in pure water, the use of surfactants such as sodium dodecyl sulfate (B86663) (SDS) or dodecylamine (B51217) hydrochloride (DAH) can facilitate the reaction, leading to moderate to high conversions and yields. nih.gov The diastereomeric excess (de) of the resulting cycloadducts is a key measure of the reaction's stereoselectivity.

Further studies have explored methods to enhance the diastereoselectivity of these photocycloaddition reactions. The addition of naphthalenes to the reaction of chiral cyclohexenones with ethylene has been shown to significantly increase the diastereoselectivity. orgsyn.org For example, the addition of 1-phenylnaphthalene (B165152) can increase the de from 56% to 83%. orgsyn.org This enhancement is attributed to the formation of a complex between the chiral cyclohexenone and the added naphthalene. orgsyn.org

The mechanism of these photocycloaddition reactions has been investigated using computational methods like Density Functional Theory (DFT). organic-chemistry.org These studies suggest that the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Singly Occupied Molecular Orbital (LSOMO) of the cyclohexenone in its first excited triplet state. organic-chemistry.org The analysis of possible biradical intermediates and transition state energies helps to predict the stereochemical outcome of the reaction. organic-chemistry.org

The reaction conditions can also be optimized to improve efficiency and selectivity. Performing the diastereoselective [2+2] photocycloaddition in a continuous flow microcapillary reactor has been shown to give higher conversions and selectivity compared to batch systems, even with shorter irradiation times. lookchem.com This improvement is attributed to better temperature control, enhanced light penetration, and improved mass transfer in the microreactor setup. lookchem.com

Table 1: Diastereoselective [2+2] Photocycloaddition of Chiral Cyclohexenone Derivatives

Cyclohexenone DerivativeOlefinReaction ConditionsDiastereomeric Excess (de)Reference
Cyclohexenone with 8-(p-methoxyphenyl)menthyl auxiliaryEthyleneWater with surfactant (SDS)Moderate nih.gov
Cyclohexenone with 8-(p-methoxyphenyl)menthyl auxiliaryCyclopenteneWater with surfactant (DAH)Moderate to High nih.gov
Chiral cyclohexenone 1aEthyleneAddition of 1-phenylnaphthalene83% orgsyn.org
Chiral cyclohexenoneEthyleneContinuous flow microcapillary reactorHigher than batch lookchem.com

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua In the chemistry of trimethylcyclohexene, these reactions are particularly useful for the functionalization of its derivatives, such as vinyl triflates derived from the corresponding ketones. Vinyl triflates are versatile electrophiles that can participate in a variety of palladium-catalyzed coupling reactions.

The palladium-catalyzed coupling of vinyl triflates with organostannanes, a reaction known as the Stille coupling, proceeds under mild conditions in the presence of lithium chloride to afford high yields of the coupled products. lookchem.com This methodology allows for the coupling with acetylenic, vinyl, allyl, and alkyl tin reagents. lookchem.com The regioselective formation of vinyl triflates from ketones allows for the synthesis of specific regioisomers of 1,3-dienes. lookchem.com

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate. dntb.gov.ua This reaction is widely used to create carbon-carbon bonds for the synthesis of conjugated systems. The reactivity of the leaving group in these couplings generally follows the order: I > Br > OTf >> Cl. dntb.gov.ua

The scope of coupling partners for vinyl triflates has been expanded to include triorganoindium compounds. organic-chemistry.org These reagents can efficiently transfer alkyl, vinyl, alkynyl, and aryl groups in a palladium-catalyzed reaction that proceeds with high chemoselectivity and in excellent yields. organic-chemistry.org A notable advantage is the efficient transfer of all organic groups attached to the indium metal. organic-chemistry.org

Furthermore, palladium catalysis enables the conversion of vinyl triflates into other useful functionalities. For instance, vinyl triflates can be converted to vinyl bromides and chlorides using palladium catalysts with dialkylbiaryl phosphine (B1218219) ligands. nih.gov This provides a route to vinyl halides which are important synthetic intermediates. nih.gov

Table 2: Palladium-Mediated Coupling Reactions of Vinyl Triflates

Vinyl Triflate DerivativeCoupling PartnerPalladium Catalyst/LigandProduct TypeReference
4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonateVinylstannanePd(PPh₃)₄1,3-Diene orgsyn.org
Vinyl TriflateOrganostannane (acetylenic, vinyl, allyl, alkyl)Palladium catalyst with LiClCoupled alkene/alkyne lookchem.com
Vinyl TriflateTriorganoindium (alkyl, vinyl, alkynyl, aryl)Palladium catalystCoupled alkene/alkyne/aryl organic-chemistry.org
Aryl/Vinyl TriflateKBr/KClPd₂(dba)₃ / Dialkylbiaryl phosphineAryl/Vinyl Halide nih.gov

The hydrophosphonylation of alkenes is an atom-economical method for the synthesis of organophosphonates. The mechanism of this reaction can vary depending on the catalyst and substrates involved. For cyclic alkenes, such as derivatives of trimethylcyclohexene, metal-catalyzed hydrophosphonylation is a key transformation.

The catalytic and enantioselective hydrophosphonylation of cyclic imines, which are structurally related to certain trimethylcyclohexene derivatives, has been achieved using chiral heterobimetallic lanthanoid complexes. acs.org The use of cyclic phosphites in these reactions can lead to significant improvements in enantioselectivity, achieving up to 99% ee. acs.org The proposed catalytic cycle involves the coordination of the imine and the phosphite (B83602) to the metal center, followed by nucleophilic attack and protonolysis.

For the hydrophosphonylation of alkenes, palladium complexes have been extensively studied. One proposed mechanism for the Pd-catalyzed addition of H-P(O) compounds to alkynes involves a hydropalladation pathway, where a palladium hydride species adds across the triple bond, followed by reductive elimination. enscm.fr An alternative mechanism suggests a phosphinopalladation process. enscm.fr Computational studies by Beletskaya's group on terminal alkynes suggest that Markovnikov products may be formed via phosphometalation, while anti-Markovnikov products result from hydrometalation. enscm.fr

Free-radical hydrophosphonylation offers an alternative, metal-free approach. researchgate.net This can be initiated by photoirradiation, leading to the anti-Markovnikov addition of H-phosphonates to alkenes. researchgate.net The reaction often produces a mixture of E- and Z-isomers, which can sometimes be isomerized to the more stable E-isomer. researchgate.net

The development of environmentally friendly methods has led to the use of ionic liquids as reaction media. The hydrophosphonylation of activated alkenes can be promoted by fluoride (B91410) ion activation of the phosphite in an ionic liquid, proceeding through a pentacoordinate phosphorus intermediate. researchgate.net

Table 3: Catalytic Systems for Hydrophosphonylation Reactions

Substrate TypeCatalyst/PromoterProposed Mechanistic FeatureProduct TypeReference
Cyclic IminesChiral Lanthanoid BINOL complexCatalytic cycle with cyclic phosphitesEnantiomerically enriched phosphonates acs.org
AlkynesPalladium complexHydropalladation or PhosphometalationVinylphosphonates (Markovnikov or anti-Markovnikov) enscm.fr
Alkenes/AlkynesPhoto-initiation (metal-free)Radical additionAlkyl/Vinylphosphonates (anti-Markovnikov) researchgate.net
Activated AlkenesFluoride ion in ionic liquidPentacoordinate phosphorus intermediatePhosphonates researchgate.net

Protonation and Acid-Base Chemistry of Trimethylcyclohexene Systems

The acid-base chemistry of trimethylcyclohexene systems is dictated by the functional groups present in the molecule. According to the Brønsted-Lowry theory, an acid is a proton donor and a base is a proton acceptor. chinesechemsoc.org The Lewis definition provides a broader scope, where an acid is an electron-pair acceptor and a base is an electron-pair donor. chinesechemsoc.org

In a simple trimethylcyclohexene, the C=C double bond can act as a weak Brønsted base by accepting a proton from a strong acid to form a carbocation intermediate. This protonation is a key step in acid-catalyzed reactions such as hydration and polymerization.

When trimethylcyclohexene contains functional groups, its acid-base properties are modified. For example, 2,6,6-trimethylcyclohexene-1-carboxylic acid is, as its name suggests, an acid due to the carboxylic acid group (-COOH). This group can donate a proton to a base to form a carboxylate anion. The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or its pKa value.

Conversely, if a trimethylcyclohexene derivative contains a basic functional group, such as an amine, it will act as a base. The lone pair of electrons on the nitrogen atom can accept a proton. chinesechemsoc.org

The protonation of carbonyl groups, such as in trimethylcyclohexenone, is an important aspect of its chemistry. The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a Brønsted base, accepting a proton from an acid. acs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The resulting protonated ketone is an oxonium ion, which can be stabilized by resonance. acs.org

The relative strength of acids and bases can be used to predict the position of equilibrium in an acid-base reaction. thieme-connect.de The equilibrium will favor the formation of the weaker acid and the weaker base. thieme-connect.de

Table 4: Approximate pKa Values of Relevant Functional Groups

Compound/Functional GroupConjugate AcidpKaReference
Carboxylic Acid (R-COOH)R-COOH₂⁺~ -6 acs.org
Protonated Ketone (R₂C=OH⁺)R₂C=O~ -7 acs.org
Hydronium Ion (H₃O⁺)H₂O-1.7 thieme-connect.de
Carboxylic Acid (e.g., Acetic Acid)CH₃COO⁻~ 4.76 acs.org
Water (H₂O)OH⁻15.7 thieme-connect.de

Conformational Analysis and Energy Landscapes of Trimethylcyclohexene Isomers

The trimethylcyclohexene molecule is not static; its six-membered ring is flexible and can adopt several different three-dimensional shapes, or conformations. Conformational analysis is the study of the energetics of these different forms. libretexts.org The presence of a double bond within the cyclohexene ring prevents it from adopting the perfect "chair" or "boat" conformations seen in cyclohexane (B81311). Instead, it exists in lower-symmetry conformations, primarily as two rapidly interconverting half-chair forms. nih.gov The specific substitution pattern of the three methyl groups on the ring dictates the relative stability of the possible conformations, creating a complex potential energy landscape. numberanalytics.com

The cyclohexene ring undergoes a dynamic process of ring inversion, rapidly flipping between two half-chair conformations. nih.gov This interconversion does not proceed through a high-energy planar state but follows a lower-energy pathway through a twisted-boat intermediate. nih.gov Computational studies, such as those at the MP2 level of theory, have calculated the activation energy for this inversion in the parent cyclohexene molecule to be approximately 23 kJ/mol. nih.gov

For substituted systems like the trimethylcyclohexenyl ring found in vitamin A analogs, this ring inversion connects different conformers. For example, in all-trans retinoic acid, the inversion between two s-gauche enantiomers with half-chair ring conformations involves surmounting an activation energy of 25.5 kJ/mol via a twist-boat transition state. nih.gov The energy difference between the conformers themselves can be quite small; distorted s-gauche enantiomers with inverted half-chair rings were found to be only 1.7 kJ/mol higher in energy than the global minima. nih.gov

Table 1: Energy Barriers in Cyclohexene Ring Systems

SystemProcessTransition StateActivation Energy (kJ/mol)
CyclohexeneRing InversionTwisted-Boat23 nih.gov
All-trans retinoic acids-gauche Ring InversionTwist-Boat25.5 nih.gov
All-trans retinoic acids-trans Ring InversionTwist-Boat26.4 (above s-trans conformer) nih.gov

The stability of a particular trimethylcyclohexene conformer is heavily influenced by steric strain, which arises when non-bonded atoms are forced into close proximity. schoolwires.net The primary source of this strain is the interaction of the methyl groups with each other and with the rest of the ring. Substituents on a cyclohexane-type ring prefer to occupy an equatorial position to minimize steric interactions. libretexts.org When a bulky group like methyl is forced into an axial position, it experiences destabilizing 1,3-diaxial interactions with other axial atoms. libretexts.org

Table 2: Illustrative Steric Strain Values for Axial Substituents on a Cyclohexane Ring

SubstituentSteric Strain (A-Value in kJ/mol)
-CH₃ (Methyl)7.6 libretexts.org
-CH₂CH₃ (Ethyl)8.0 utdallas.edu
-CH(CH₃)₂ (Isopropyl)9.2 utdallas.edu
-C(CH₃)₃ (tert-Butyl)>20 utdallas.edu
-OH (Hydroxyl)4.2 pressbooks.pub
-Cl (Chloro)2.5 pressbooks.pub

Note: These values are for cyclohexane and serve to illustrate the principle of sterically driven conformational preference.

Electronic Structure and Bonding Analysis

The electronic structure of trimethylcyclohexene, specifically the arrangement of electrons in molecular orbitals, is fundamental to its chemical reactivity. Computational methods are used to model this structure and predict its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The HOMO is the outermost orbital containing electrons and is considered nucleophilic, while the LUMO is the innermost empty orbital and is considered electrophilic. libretexts.org A chemical reaction is often driven by the interaction and overlap of the HOMO of one molecule with the LUMO of another. wikipedia.org

In trimethylcyclohexene, the C=C double bond constitutes the HOMO. The three methyl groups are electron-donating, which increases the electron density of the double bond and, crucially, raises the energy of the HOMO. A higher-energy HOMO makes the molecule a better electron donor (more nucleophilic), enhancing its reactivity toward electrophiles and in reactions like cycloadditions. For instance, the electron-rich nature of the double bond in 3,3,5-trimethylcyclohexene is responsible for its participation in oxidation and Diels-Alder reactions. FMO theory can predict whether such pericyclic reactions are allowed under thermal or photochemical conditions by analyzing the symmetry of the interacting frontier orbitals. imperial.ac.uk

Table 3: Principles of Frontier Molecular Orbital (FMO) Theory

OrbitalDescriptionRole in Reactivity
HOMO Highest Occupied Molecular OrbitalElectron Donor (Nucleophile) libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalElectron Acceptor (Electrophile) libretexts.org
Interaction HOMO of Nucleophile overlaps with LUMO of ElectrophileLeads to bond formation and chemical reaction wikipedia.org

The electron-donating nature of the methyl groups not only affects the HOMO energy but also creates an uneven distribution of electron density and partial charges across the trimethylcyclohexene molecule. This charge distribution can be calculated using quantum mechanics and is a key predictor of reactivity. tue.nl

Regions of the molecule with higher electron density (more negative partial charge) are susceptible to attack by electrophiles (electron-seeking reagents), while regions with lower electron density (more positive partial charge) are targets for nucleophiles. ucsb.edu In trimethylcyclohexene, the inductive effect of the methyl groups pushes electron density towards the double bond. This can make one of the sp²-hybridized carbons of the double bond more nucleophilic than the other, thereby directing the regioselectivity of addition reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By calculating the potential energy surface of a reaction, DFT allows chemists to identify reactants, products, intermediates, and the high-energy transition states that connect them. nih.govstrath.ac.uk This provides deep insight into how a reaction proceeds, why certain products are formed over others, and what factors control the reaction rate.

For trimethylcyclohexene, DFT can be applied to study its known reactions, such as cycloadditions or oxidations. For example, in a Diels-Alder ([4+2] cycloaddition) reaction, DFT calculations can distinguish between a concerted mechanism (where both new bonds form simultaneously) and a stepwise mechanism (which proceeds through a zwitterionic or diradical intermediate). pku.edu.cn The calculations would involve locating the transition state structures for each pathway and computing their activation free energies. The pathway with the lower activation energy is the one that is kinetically favored. pku.edu.cn DFT is a standard tool for rationalizing and predicting the outcomes of complex organic reactions. mdpi.commdpi.com

Transition State Elucidation and Activation Energies

Computational chemistry plays a pivotal role in elucidating the transition states and calculating the activation energies of reactions involving trimethylcyclohexene. For instance, in the oxidation of trimethylcyclohexane derivatives, steric hindrance from the methyl groups influences the transition state, favoring the equatorial positioning of substituents to minimize 1,3-diaxial interactions.

The activation energies for various reactions of trimethylcyclohexene and its related compounds have been determined using computational methods. For example, the activation energy for the pyrolysis of a compound related to trimethylcyclohexene, methylcyclohexane, was calculated to be 263.60 kJ/mol using reactive molecular dynamics simulations. researchgate.net In another study, the average apparent activation energies for the pyrolysis of different printed circuit boards, which can produce trimethylcyclohexene, were found to range from 158.9 to 207.2 kJ/mol. acs.org These calculations are essential for understanding the kinetics and mechanisms of such reactions.

Furthermore, computational studies on the oxidation of cyclohexane derivatives have shown that the activation energy can be influenced by the stereochemistry of the molecule. For example, the activation energy for the oxidation of an equatorial C-H bond in a model system was found to be lower than that for an axial C-H bond. nih.gov

ReactionMethodActivation Energy (kJ/mol)Reference
Pyrolysis of MethylcyclohexaneReactive Molecular Dynamics263.60 researchgate.net
Pyrolysis of TV PCBVyazovkin's isoconversional method207.2 acs.org
Pyrolysis of MB PCBVyazovkin's isoconversional method158.9 acs.org
Pyrolysis of HD PCBVyazovkin's isoconversional method179.7 acs.org

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR simulations)

Gauge-Independent Atomic Orbital (GIAO) calculations are a powerful tool for the computational prediction of NMR chemical shifts. This method has been successfully applied to various molecules, including those with complex stereochemistry like trimethylcyclohexene derivatives. rsc.orgnih.gov By comparing the calculated NMR chemical shifts with experimental data, it is possible to assign proton and carbon resonances accurately. researchgate.net

For instance, GIAO-DFT calculations have been used to study the ¹³C NMR chemical shifts of pyramidalized alkenes, showing good agreement with experimental values. rsc.org In the case of substituted cyclohexanes, computational NMR shift prediction using the GIAO method has helped in assigning the major isomer in low-temperature experiments. nih.gov These computational approaches are invaluable for structural elucidation and for understanding the relationship between molecular structure and spectroscopic properties. researchgate.net

Compound/SystemMethodApplicationReference
Pyramidalized AlkenesGIAO-DFTCalculation of ¹³C NMR chemical shifts rsc.org
Substituted CyclohexanesGIAOAssignment of major isomer in low-temperature NMR nih.gov
Various Organic CompoundsGIAOPrediction of ¹H and ¹³C NMR chemical shifts researchgate.netresearchgate.net

Molecular Dynamics Simulations for Trimethylcyclohexene Derivatives

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules, offering insights into conformational changes and intermolecular interactions. acs.orgmdpi.com For trimethylcyclohexene derivatives, MD simulations can be used to reconcile data from different experimental techniques, such as gas electron diffraction (GED) and NMR, which probe molecular structure on different timescales.

MD simulations have been employed to study the pyrolysis of related cycloalkanes like methylcyclohexane, revealing the initiation and intermediate reaction mechanisms at high temperatures. researchgate.net These simulations can track the formation of various products and analyze the corresponding kinetic behavior at an atomic level. researchgate.net Furthermore, MD simulations are used to investigate the formation of porous liquids where cyclohexane derivatives can act as hosts. mdpi.com

Recent studies have highlighted the importance of reactive force fields (ReaxFF) in MD simulations to model complex chemical reactions without predefined pathways, which is particularly useful for studying pyrolysis and combustion processes. researchgate.netacs.org

Quantum Chemical Calculations on Isomer Stability and Energetics

Quantum chemical calculations are fundamental to understanding the relative stability and energetics of different isomers of trimethylcyclohexene. scispace.comnih.govarxiv.org Methods like Density Functional Theory (DFT) are widely used to calculate the energies of various conformers and isomers. researchgate.net

For example, DFT studies on 2,6,6-trimethylcyclohexene-1-carboxylic acid revealed that the half-chair conformation is significantly more stable than the boat form due to reduced 1,3-diaxial interactions. Such calculations can also determine the HOMO-LUMO gap, which provides an indication of the molecule's reactivity.

Quantum chemical calculations have also been used to investigate the stability of radical species and the thermodynamics of their formation. nih.gov These calculations are crucial for developing a comprehensive understanding of the chemical behavior of trimethylcyclohexene and its isomers. pku.edu.cnfrontiersin.org

Isomer/ConformerMethodKey FindingReference
2,6,6-Trimethylcyclohexene-1-carboxylic acid (Half-chair vs. Boat)DFT (B3LYP/6-311++G(d,p))Half-chair is 8.3 kcal/mol more stable.
Alkylated CyclohexanesDFTAlkyl substituent affects the production of alkene fragments. researchgate.net
Bridged CarbanionsωB97XD/6-311+G(d,p)Prediction of symmetric C···H···C hydrogen bonds. pku.edu.cn

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Trimethylcyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidationcreative-biostructure.commagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. For trimethylcyclohexene isomers, which share the same molecular formula but differ in atomic arrangement, NMR provides crucial data on the chemical environment, connectivity, and spatial relationships of protons and carbon atoms. creative-biostructure.com One-dimensional (1D) NMR (¹H and ¹³C) offers initial insights, but complex isomeric mixtures often necessitate more advanced, multi-dimensional techniques for complete structural assignment. magritek.com

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, H2BC)magritek.com

Multi-dimensional NMR experiments are essential for resolving spectral overlap and establishing the carbon skeleton of trimethylcyclohexene isomers.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu It is highly effective for assigning ¹H signals to their corresponding ¹³C environments, simplifying complex spectra. For instance, the HSQC spectrum of a trimethylcyclohexene isomer will show a cross-peak for each C-H bond, allowing for unambiguous assignment of protonated carbons. uio.no

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This technique is instrumental in piecing together the molecular framework by connecting non-bonded fragments. For example, HMBC can link a methyl group's protons to the quaternary carbons of the cyclohexene (B86901) ring, helping to pinpoint the substitution pattern that differentiates isomers like 1,3,3-trimethylcyclohexene (B3343063) from 1,5,5-trimethylcyclohexene. columbia.edu

H2BC (Two-Bond Heteronuclear Correlation): The H2BC experiment is a more specialized technique that selectively shows correlations between protons and carbons that are two bonds away. dal.ca Unlike HMBC, which relies on J-couplings through multiple bonds (ⁿJCH), H2BC utilizes ¹JCH and ³JHH couplings. This often results in cleaner spectra, removing the ambiguity that can arise in HMBC where both two- and three-bond correlations appear. dal.ca This can be particularly useful for differentiating isomers where the key structural differences lie in the connectivity around a specific proton.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for a Generic Trimethylcyclohexene Isomer Note: These are representative values and can vary based on the specific isomer and solvent.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from CH₃ protons)
C=CH5.1 - 5.8120 - 140Correlates to adjacent carbons in the ring
-CH₂-1.5 - 2.220 - 40Correlates to neighboring CH₂ and C-CH₃ carbons
-CH(CH₃)-1.8 - 2.530 - 50Correlates to ring carbons
-C(CH₃)₂--30 - 45Correlates to gem-dimethyl protons
-CH₃0.9 - 1.220 - 30Correlates to C1, C2, C6 etc. depending on position

Advanced Data Processing and Spectral Interpretation

The interpretation of multi-dimensional NMR data is a complex process that relies on sophisticated software for processing raw data (e.g., Fourier transformation, phasing, and baseline correction). uio.no The structural elucidation process involves a systematic analysis of all available spectra:

Assigning Spin Systems: Using correlation spectroscopy (COSY), contiguous proton networks within the cyclohexene ring are identified.

Linking Protons to Carbons: HSQC spectra are used to assign each proton to its directly bonded carbon.

Assembling the Carbon Skeleton: HMBC and H2BC data provide the long-range connectivity information needed to link the different spin systems and place quaternary carbons and methyl groups correctly on the cyclohexene framework. columbia.edudal.ca

By carefully integrating data from these experiments, chemists can differentiate between closely related isomers and fully elucidate their three-dimensional structures. semanticscholar.org

Mass Spectrometry for Structural Confirmation and Metabolite Identificationmagritek.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (e.g., IT-TOF)magritek.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. Techniques like Ion Trap-Time-of-Flight (IT-TOF) mass spectrometry combine the fragmentation capabilities of an ion trap (allowing for MSⁿ experiments) with the high mass accuracy of a TOF analyzer. lcms.czlabwrench.comshimadzu.com

For trimethylcyclohexene (C₉H₁₆), HRMS can confidently confirm its molecular formula by distinguishing it from other compounds with the same nominal mass. nih.govnist.govnih.gov This is particularly valuable in the analysis of complex mixtures, such as essential oils or environmental samples, where multiple compounds may co-elute. phcog.com

Fragmentation Pattern Analysis in Complex Trimethylcyclohexene Derivativesmagritek.com

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the analysis of volatile compounds like trimethylcyclohexene.

The fragmentation of the cyclohexene ring is influenced by the position of the double bond and the methyl substituents. Common fragmentation pathways include retro-Diels-Alder reactions and the loss of methyl or larger alkyl radicals. youtube.com Analysis of these patterns helps distinguish between isomers. For example, the relative abundance of key fragment ions can differ significantly between isomers, providing a basis for their identification. nih.gov

When analyzing complex derivatives, such as hydroxylated metabolites, compounds are often derivatized (e.g., with trimethylsilyl (B98337) (TMS) groups) to increase their volatility for GC-MS analysis. nih.govsci-hub.se The fragmentation patterns of these TMS derivatives provide rich structural information, with characteristic ions indicating the original position of functional groups. researchgate.netchalmers.se

Table 2: Representative Mass Spectral Fragments for a C₉H₁₆ Trimethylcyclohexene Isomer (Electron Ionization) Note: The molecular ion (M⁺) for C₉H₁₆ is m/z 124. The relative intensity of fragments varies significantly between isomers.

m/z ValuePossible Fragment IdentitySignificance
124[M]⁺Molecular Ion
109[M - CH₃]⁺Loss of a methyl group
95[M - C₂H₅]⁺Loss of an ethyl group
81[C₆H₉]⁺Fragment from ring cleavage
67[C₅H₇]⁺Fragment from ring cleavage

Chromatographic Separation Techniques for Isomeric Mixturescreative-biostructure.commagritek.com

Chromatography is essential for separating individual isomers from a mixture before their identification by spectroscopic methods. rotachrom.com The choice of chromatographic technique depends on the volatility and polarity of the compounds.

For volatile compounds like trimethylcyclohexene, gas chromatography (GC) is the method of choice. nist.gov The separation of isomers is challenging due to their similar boiling points and polarities. unifg.it However, high-resolution capillary columns with specialized stationary phases can achieve effective separation. The choice of stationary phase is critical; non-polar phases separate based on boiling point, while more polar phases can provide selectivity based on subtle differences in molecular shape and dipole moment. researchgate.net

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. copernicus.org In GC×GC, the effluent from a primary column is passed through a second, shorter column with a different stationary phase. vscht.cz This results in a two-dimensional separation, which can resolve co-eluting peaks from a one-dimensional GC analysis, making it ideal for isomer-rich samples. copernicus.orgvscht.cz

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally unstable trimethylcyclohexene derivatives. sielc.com Both normal-phase and reverse-phase HPLC can be used to separate isomers based on differences in polarity. mtc-usa.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds. globalresearchonline.netlstmed.ac.ukresearchgate.net In the context of trimethylcyclohexene research, HPLC is particularly useful for separating mixtures of isomers and related compounds that may not be easily resolved by other methods. The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. globalresearchonline.net

For instance, a reverse-phase HPLC method can be employed for the analysis of derivatives like 2,6,6-Trimethylcyclohexene-1-carboxylic acid. sielc.com This method typically uses a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. ijcrt.orgresearchgate.netresearchgate.netwjpsonline.comaustinpublishinggroup.com By utilizing columns packed with smaller particles (typically less than 2 µm), UPLC systems can operate at much higher pressures, leading to several advantages: researchgate.netresearchgate.net

Increased Resolution: The smaller particle size results in sharper and narrower peaks, allowing for better separation of closely related compounds. ijcrt.orgresearchgate.net

Higher Speed: Analyses can be performed much faster, significantly reducing run times compared to conventional HPLC. ijcrt.orgresearchgate.net

Enhanced Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving the detection of trace components. ijcrt.orgresearchgate.net

Reduced Solvent Consumption: Faster run times and smaller column dimensions contribute to a significant decrease in the amount of solvent used, making it a more environmentally friendly and cost-effective technique. ijcrt.orgaustinpublishinggroup.com

The transition from HPLC to UPLC can shorten analysis times by up to nine times compared to systems using 5 µm particles and three times compared to those with 3 µm particles. researchgate.net However, the high pressures involved in UPLC can lead to a shorter column lifespan and require more frequent maintenance. ijcrt.orgaustinpublishinggroup.com

Table 1: Comparison of Typical HPLC and UPLC Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm< 2 µm
Column Dimensions 4.6 mm x 150-250 mm2.1 mm x 50-150 mm
Pressure 400 - 600 bar1000 - 1500 bar
Flow Rate 1 - 2 mL/min0.2 - 0.5 mL/min
Run Time 10 - 30 min1 - 10 min
Resolution GoodExcellent
Sensitivity GoodExcellent

Gas Chromatography (GC) for Volatile Trimethylcyclohexene Compounds

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the study of trimethylcyclohexene and its volatile derivatives. unito.itresearchgate.netamazonaws.com In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases, which is primarily influenced by their boiling points and polarities. unito.it

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced iteration of the technique that offers significantly enhanced separation power. copernicus.org In GC×GC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled. This allows for separation based on two independent properties, such as volatility and polarity, resulting in a much higher peak capacity and the ability to resolve hundreds or even thousands of compounds in a single analysis. researchgate.netcopernicus.org This is particularly beneficial for analyzing complex mixtures containing numerous trimethylcyclohexene isomers and other volatile organic compounds. copernicus.org

The choice of detector in GC is critical for obtaining the desired information. Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and Mass Spectrometry (MS), which provides detailed structural information and allows for definitive compound identification by comparing mass spectra to libraries like the National Institute of Standards and Technology (NIST) database. amazonaws.comtufts.edu

Table 2: Kovats Retention Indices for Trimethylcyclohexene Isomers on a Standard Non-Polar GC Column

CompoundKovats Retention Index
1,4,5-Trimethylcyclohexene908

Data sourced from PubChem nih.gov

Chiral Chromatography for Enantiomeric Separation

Many trimethylcyclohexene derivatives are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. nih.gov Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. chromatographyonline.com Chiral chromatography is the most widely used technique for the analytical and preparative separation of enantiomers. wikipedia.orgnih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. wikipedia.org The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. nih.govwikipedia.org

Commonly used CSPs are based on: nih.govwikipedia.orgnih.gov

Polysaccharides: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs.

Cyclodextrins: These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other. chromatographyonline.comnih.gov

Pirkle-type (brush-type) phases: These involve smaller chiral molecules bonded to the silica (B1680970) support.

Macrocyclic antibiotics: These complex molecules offer multiple chiral centers for interaction.

Chiral crown ethers: These are particularly effective for separating compounds with primary amino groups. chromatographyonline.com

Chiral separations can be performed using HPLC, Supercritical Fluid Chromatography (SFC), and GC. nih.gov SFC, which uses a supercritical fluid like carbon dioxide as the mobile phase, has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient separations with reduced solvent consumption. nih.govchromatographyonline.com

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. youtube.com The resulting IR spectrum is a unique "fingerprint" of the molecule. docbrown.infodocbrown.info

For trimethylcyclohexene, key characteristic absorptions in the IR spectrum would include:

C-H stretching vibrations: Alkenyl C-H bonds typically absorb at slightly higher wavenumbers (~3000-3100 cm⁻¹) than alkyl C-H bonds (~2850-3000 cm⁻¹). docbrown.info

C=C stretching vibrations: The carbon-carbon double bond in the cyclohexene ring gives rise to a characteristic absorption band around 1640-1680 cm⁻¹. docbrown.infoyoutube.com

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are complex, but contribute to the unique spectral fingerprint of the molecule. docbrown.info

The NIST WebBook provides gas-phase IR spectral data for isomers like 3,5,5-trimethylcyclohexene. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

For an isolated double bond, as in trimethylcyclohexene, the π → π* transition typically occurs in the far UV region (below 200 nm), which is often difficult to measure with standard spectrophotometers. libretexts.org However, if the double bond is conjugated with other chromophores (e.g., a carbonyl group), the λmax shifts to longer, more accessible wavelengths. libretexts.org Therefore, UV-Vis spectroscopy is more commonly applied to the analysis of conjugated trimethylcyclohexene derivatives. upenn.edu The intensity of the absorption is given by the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. libretexts.org

Advanced X-ray Crystallography for Crystalline Trimethylcyclohexene Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic structure of a crystalline compound. It relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined with high precision.

While trimethylcyclohexene itself is a liquid at room temperature, this technique is invaluable for studying its solid derivatives. icm.edu.pl By analyzing a suitable crystal, X-ray crystallography can provide definitive information on:

Molecular Conformation: The exact chair, boat, or twist-boat conformation of the cyclohexene ring.

Stereochemistry: The absolute configuration of chiral centers.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Intermolecular Interactions: How the molecules are arranged and interact with each other in the crystal lattice (packing).

For example, X-ray diffraction has been used to study the structure of related cyclohexane (B81311) derivatives in the liquid state, providing insights into intermolecular ordering and the most probable arrangements of molecules. icm.edu.pl Such studies can reveal details about coordination spheres and packing coefficients. icm.edu.pl For crystalline derivatives of trimethylcyclohexene, single-crystal X-ray diffraction would yield a complete and unambiguous structural elucidation.

Applications of Trimethylcyclohexene As Precursors and Building Blocks in Organic Synthesis

Role in the Synthesis of Complex Natural Products and Fine Chemicals

The structural motif of trimethylcyclohexene is a recurring feature in a multitude of natural products and fine chemicals. Consequently, synthetic routes to these compounds often employ trimethylcyclohexene derivatives as key building blocks. The strategic use of these precursors allows for efficient and often stereoselective syntheses of target molecules that are of interest to the pharmaceutical, fragrance, and flavor industries.

Terpenes and terpenoids represent a vast and diverse class of natural products, with over 30,000 characterized compounds. uzh.ch These molecules are constructed from five-carbon isoprene (B109036) units and are classified based on the number of these units they contain. nih.govbaranlab.org Terpenoids, which are oxygen-containing derivatives of terpenes, are of significant interest due to their wide range of biological activities and applications in medicine and fragrances. nih.govkneopen.comresearchgate.net

The biosynthesis of terpenes involves the coupling of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) or the deoxyxylulose pathway. uzh.chbaranlab.org These linear precursors then undergo complex, enzyme-mediated cyclization reactions to form the vast array of terpene skeletons, many of which contain cyclohexene (B86901) rings. core.ac.uk

In laboratory synthesis, trimethylcyclohexene derivatives serve as crucial starting materials for mimicking these biosynthetic pathways and for creating novel terpene and terpenoid structures. The trimethylcyclohexene core is a common structural element in many monoterpenes (C10) and can be elaborated through various synthetic transformations to yield more complex sesquiterpenes (C15), diterpenes (C20), and other higher-order terpenes. baranlab.org The strategic placement of the methyl groups and the double bond in the trimethylcyclohexene ring guides the stereochemical outcome of subsequent reactions, making it a powerful tool for asymmetric synthesis. The use of terpenes and terpenoids as building blocks for the synthesis of biopolymers is also an area of growing interest. researchgate.netmdpi.com

Terpene ClassCarbon AtomsPrecursor(s)Role of Trimethylcyclohexene
MonoterpenesC10Geranyl Pyrophosphate (GPP)Core structural unit in many cyclic monoterpenes
SesquiterpenesC15Farnesyl Pyrophosphate (FPP)Building block for more complex structures
DiterpenesC20Geranylgeranyl Pyrophosphate (GGPP)Can be a fragment in larger, complex diterpenoids

The trimethylcyclohexene ring is a fundamental structural component of carotenoids and retinoids, which are vital molecules in various biological processes. researchgate.net Carotenoids are tetraterpenoids (C40) that play crucial roles in photosynthesis and photoprotection in plants. nih.govnih.gov Retinoids, which are derived from the cleavage of carotenoids like β-carotene, are essential for vision, immune function, and cell differentiation. nih.govnih.gov

The biosynthesis of carotenoids begins with the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form phytoene, which is then converted through a series of desaturation and isomerization reactions to lycopene (B16060). mdpi.comaocs.org The cyclization of lycopene, catalyzed by lycopene cyclases, introduces the characteristic trimethylcyclohexene end groups found in many carotenoids, such as β-carotene. mdpi.comaocs.org

In synthetic chemistry, trimethylcyclohexene derivatives are indispensable intermediates for the construction of carotenoids and for the synthesis of novel retinoid analogs for pharmaceutical research. researchgate.net For instance, a convenient one-stage synthesis method has been developed for producing retinal derivatives with modified trimethylcyclohexene rings, such as 5,6-dioxo-5,6-seco-retinal, 5,6-dihydro-5,6-epoxy-retinal, and 4-oxoretinal. researchgate.net These analogs are valuable tools for studying the antitumor activities of retinoids and for investigating the mechanisms of vision. researchgate.net The synthesis of these complex molecules often involves the Wittig reaction to build the polyene chain, starting from a functionalized trimethylcyclohexene building block. iupac.orgnih.gov

Compound ClassKey ExampleBiological RoleSynthetic Role of Trimethylcyclohexene
Carotenoidsβ-CarotenePhotosynthesis, Vitamin A precursorKey structural end-group
RetinoidsRetinalVision, Gene regulationCore component for analog synthesis researchgate.net

The damascones are a group of closely related chemical compounds that are key components of the fragrance of roses and other flowers. Due to their potent and complex floral and fruity scent profiles, they are highly valued in the perfume industry. Structurally, the damascones feature a trimethylcyclohexene ring attached to a ketone-containing side chain.

Synthetic routes to various damascone (B1235705) derivatives, such as α-damascone, β-damascenone, and δ-damascone, frequently utilize trimethylcyclohexene-based precursors. For example, δ-damascone and β-damascenone can be synthesized through a Diels-Alder reaction involving stereoisomeric 4-acetyl-4-bromo-3,5,5-trimethylcyclohexenes, which are subsequently dehydrobrominated. rsc.orgsemanticscholar.org Similarly, the synthesis of α-damascone has been achieved from α-ionone, which contains the trimethylcyclohexene moiety, through a multi-step process. researchgate.netresearchgate.net Another approach to α-damascone involves a catalyzed Diels-Alder reaction with inverse electron demand. rsc.org The specific isomer of trimethylcyclohexene used as the starting material dictates which damascone derivative is ultimately produced, highlighting the importance of these building blocks in fragrance chemistry.

Damascone DerivativeKey Synthetic Precursor(s)Reaction Type(s)
δ-Damascone4-acetyl-4-bromo-3,5,5-trimethylcyclohexenesDiels-Alder, Dehydrobromination rsc.orgsemanticscholar.org
β-Damascenone1-acetyl-2,6,6-trimethylcyclohexa-1,3-dieneCondensation, Dehydration rsc.org
α-Damasconeα-ionone, Isoprene, 2-methylpropeneRearrangement, Diels-Alder researchgate.netresearchgate.netrsc.org

Integration into Materials Science Research

The utility of trimethylcyclohexene and its derivatives extends beyond the synthesis of natural products and fine chemicals into the realm of materials science. The inherent reactivity of the cyclohexene ring, particularly its ability to undergo polymerization, makes it a valuable monomer for the development of novel polymers, adhesives, and resins with tailored properties.

Polymerization is a process where monomer molecules react together in a chemical reaction to form polymer chains or three-dimensional networks. youtube.com Trimethylcyclohexene, as a cyclic olefin, can participate in various polymerization reactions, most notably ring-opening metathesis polymerization (ROMP). ROMP is a powerful technique that allows for the synthesis of polymers with controlled microstructures and functionalities.

Terpenes and their derivatives, many of which are based on the trimethylcyclohexene framework, are increasingly being explored as renewable and bio-based monomers for polymer synthesis. mdpi.comrsc.org The polymerization of these natural building blocks offers a sustainable alternative to traditional fossil fuel-derived monomers. researchgate.netmdpi.com The resulting polymers can exhibit a range of properties depending on the specific terpene monomer used and the polymerization conditions. For example, the incorporation of the bulky and rigid trimethylcyclohexene unit into a polymer backbone can influence its thermal properties, such as the glass transition temperature, as well as its mechanical strength and processability. Research in this area is focused on developing new catalytic systems that can efficiently polymerize these bio-based monomers to create high-performance materials. researchgate.net

Cyclohexene derivatives are also employed in the formulation of advanced adhesives and resins. The incorporation of cyclohexane (B81311) rings into the polymer matrix of an adhesive can enhance its thermal stability, moisture resistance, and UV resistance. google.com For instance, cyclohexane polycarboxylic acid derivatives have been used as components in adhesives and sealants based on polyurethanes, polyureas, and polyacrylates, resulting in compositions with low glass transition temperatures and reduced soiling tendencies. google.com

Solvent-based adhesive compositions may also contain polymers derived from monomers that include a cyclohexene moiety. google.com These can be block copolymers of a vinyl aromatic monomer and a conjugated diene that are subsequently hydrogenated, a process that can convert diene units into cyclohexene structures within the polymer chain. google.com Furthermore, derivatives of natural products containing cyclohexene rings are being investigated for the development of photocurable thiol-ene adhesives. rsc.org These materials offer rapid curing times and strong adhesion to a variety of substrates, opening up new applications in areas ranging from electronics to biomedical devices. nih.gov

Model Compounds in Stereochemical Studies

The study of stereochemistry, which focuses on the three-dimensional arrangement of atoms in molecules, is fundamental to understanding chemical reactivity and biological activity. researchgate.net Trimethylcyclohexene and its isomers serve as valuable model compounds in this field. Due to their defined and often rigid structures, they provide a platform to investigate how stereoisomerism influences physical properties and reaction outcomes.

Understanding the spatial arrangement of atoms is particularly crucial in drug discovery, where a molecule's stereochemistry can dramatically affect its pharmacological properties. chemrxiv.org Substituted cyclohexenes are ideal for studying concepts such as chirality, diastereomerism, and conformational analysis. For instance, quantitative analysis of isomeric dimethylcyclohexenes has been successfully achieved using gas chromatography. This technique allows for the separation of different stereoisomers, and by using authentic optically active samples, a rigorous correlation between the chemical structure, absolute stereochemistry, and elution order can be established.

Such studies are essential for developing analytical methods to determine the stereochemical purity of complex mixtures and for understanding the mechanisms of stereoselective reactions. By using trimethylcyclohexene derivatives as standards, chemists can probe the intricate details of reaction pathways and conformational preferences that govern chemical transformations. The use of molecular models, both physical and computational, further aids in visualizing these three-dimensional structures, which is often a challenging aspect of stereochemistry. ed.gov

Isomer Type Analytical Technique Information Gained
EnantiomersChiral Gas ChromatographyResolution of mirror-image isomers, determination of enantiomeric excess
DiastereomersGas ChromatographySeparation of non-mirror-image stereoisomers, correlation of structure with physical properties (e.g., boiling point)
Conformational IsomersSpectroscopic Methods (e.g., NMR)Analysis of different spatial arrangements (e.g., chair/boat), determination of thermodynamic stability

Research into Chemical Ecology and Biological Interactions (e.g., Insect Attractants based on Structural Analogs)

Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. researchgate.net These signaling chemicals, known as semiochemicals, can act as attractants, repellents, or aggregation stimulants. eolss.net While trimethylcyclohexene itself is not a widely documented semiochemical, its structural similarity to known natural insect attractants, particularly terpenoids, makes its derivatives subjects of interest in this field.

Many insect pheromones and floral scents are derived from terpenes, which often feature substituted cyclohexene or cyclohexane rings. wikipedia.org For example, compounds like geraniol (B1671447) and citral, which are acyclic terpenes, are used by beekeepers to attract bees to new hives. wikipedia.org Other cyclic terpenes that share structural motifs with trimethylcyclohexene are also known to influence insect behavior. The study of these natural products provides a basis for designing and synthesizing structural analogs, like derivatives of trimethylcyclohexene, that could mimic or interfere with these natural signaling processes.

Research in this area involves the use of techniques such as gas chromatography coupled with electroantennography, where the antenna of an insect is used as a biological detector to identify active components in a chemical blend. eolss.net By identifying the structural features responsible for the biological activity of natural attractants, scientists can design synthetic analogs for applications in pest management. These applications include their use in lure-and-kill strategies or for monitoring and controlling insect populations, which is a cornerstone of integrated pest management programs. d-nb.info

Compound Class Example(s) Biological Role Relevant Insect Group
MonoterpenesGeraniol, CitralRecruitment PheromoneBees
Pyrrolizidine Alkaloids(Structure Varies)Sex PheromoneMale Butterflies
Aromatic CompoundsBenzaldehydeSex PheromoneMale Butterflies

Environmental Transformation and Degradation Research of Trimethylcyclohexene

Microbial Degradation Pathways and Mechanisms

Microbial activity is a primary driver in the natural attenuation of organic compounds in the environment. The biodegradation of cyclic hydrocarbons like trimethylcyclohexene can occur under both aerobic and anaerobic conditions, involving a diverse array of microorganisms and enzymatic systems.

The presence or absence of oxygen profoundly influences the rate and pathway of microbial degradation for cyclohexane (B81311) derivatives.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor, leading to rapid and often complete degradation of cyclohexane compounds. nih.govnih.gov Studies on (4-methylcyclohexyl)methanol (4-MCHM), a structurally similar compound, demonstrated that nearly complete aerobic degradation occurred within 14 days in river sediment microcosms. nih.gov The degradation kinetics for such compounds typically follow a first-order model, with significantly higher degradation rates compared to anaerobic conditions. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic biodegradation is a much slower process. nih.gov Microorganisms utilize alternative electron acceptors such as nitrate, iron (III), or sulfate (B86663). oup.comresearchgate.net Research on trimethylbenzene (TMB) isomers, which share the trimethyl-substituted cyclic structure, provides insight into the potential anaerobic fate of trimethylcyclohexene. A study using microcosms from a gasoline-contaminated aquifer revealed that TMB biodegradation was insignificant under nitrate- and sulfate-reducing conditions but was significant when iron (III) was the electron acceptor. researchgate.net After 204 days of incubation under iron-reducing conditions, significant degradation of TMB isomers was observed. researchgate.net Similarly, studies on 4-MCHM showed that its anaerobic degradation was reluctant, with a substantial percentage of the compound remaining after 16 days. nih.gov

Table 1: Comparison of Aerobic and Anaerobic Degradation Rates for Cyclohexane Derivatives Data based on studies of (4-methylcyclohexyl)methanol (4-MCHM) isomers.

ConditionCompoundFirst-Order Degradation Rate (day⁻¹)Reference
Aerobiccis-4-MCHM0.46 - 0.52 nih.gov
Aerobictrans-4-MCHM0.19 - 0.31 nih.gov
Anaerobiccis-4-MCHM0.041 - 0.095 nih.gov
Anaerobictrans-4-MCHM0.013 - 0.052 nih.gov

Table 2: Anaerobic Biodegradation of Trimethylbenzene (TMB) Isomers After 204 Days This table illustrates the dependency of degradation on the available electron acceptor.

Electron-Accepting Condition1,3,5-TMB Degradation (%)1,2,4-TMB Degradation (%)1,2,3-TMB Degradation (%)Reference
Denitrifying~27%~24%~16% researchgate.net
Iron-Reducing44%47%24% researchgate.net
Sulfate-ReducingRecalcitrant (No significant degradation)RecalcitrantRecalcitrant researchgate.net

A variety of bacterial strains have been identified with the capability to degrade cyclic hydrocarbons. While specific strains that degrade trimethylcyclohexene are not extensively documented, research on related compounds points to several key microbial genera.

Bacillus : A bacterial strain identified as Bacillus pumilus was found to effectively degrade 4-MCHM isomers. nih.gov Another strain, Bacillus lentus, has been shown to grow on cyclohexane as a sole carbon source. researchgate.net

Geobacter : In anaerobic environments, Geobacter metallireducens is involved in the degradation of cyclohexane carboxylic acid. researchgate.netnih.govnih.gov This process involves specific enzymes such as succinyl-CoA:CHC CoA transferase and acyl-CoA dehydrogenases. researchgate.netnih.govnih.gov

Pseudomonas , Colwellia , and Roseovarius : Species from these genera are considered key players in the degradation of cycloalkanes like methylcyclohexane in marine environments. nih.gov Genome analysis of various environmental isolates has identified Pseudomonas citronellolis as possessing a high number of hydrocarbon-degrading enzymes. nih.gov

Other Genera : Taxonomically diverse genera, including Mycobacterium, Sphingomonas, Alcaligenes, and Comamonas, are known to degrade various aromatic and polycyclic aromatic hydrocarbons and are likely candidates for degrading substituted cyclohexenes. nih.govgavinpublishers.com

The enzymes central to these degradation processes are typically oxidoreductases. frontiersin.org In aerobic pathways, monooxygenases and dioxygenases are crucial for initiating the attack on the hydrocarbon ring by incorporating oxygen. nih.govresearchgate.net Anaerobic degradation involves a different set of enzymes, such as CoA transferases and dehydrogenases, to activate and destabilize the ring structure without molecular oxygen. researchgate.netnih.gov

The catabolic pathways for trimethylcyclohexene derivatives differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of cycloalkanes is often initiated by a monooxygenase enzyme, which hydroxylates the ring to produce an alcohol (e.g., cyclohexanol from cyclohexane). researchgate.net This is followed by further oxidation to a ketone (cyclohexanone), which subsequently undergoes ring cleavage through mechanisms like Baeyer-Villiger oxidation to form a lactone. nih.gov This lactone is then hydrolyzed, and the resulting linear compound is metabolized through central metabolic pathways like the Krebs cycle. researchgate.net For methylcyclohexane, two primary degradation pathways have been proposed: one involving lactone formation and another involving aromatization of the ring. nih.gov

Under anaerobic conditions, the degradation of cyclohexane derivatives is linked to the catabolic pathways of aromatic compounds. nih.govnih.gov A novel pathway identified in Geobacter metallireducens for cyclohexane carboxylic acid involves its initial activation to cyclohexanoyl-CoA. researchgate.netnih.gov This is followed by a series of dehydrogenation steps to form intermediates like cyclohex-1-ene-1-carboxyl-CoA and cyclohex-1,5-diene-1-carboxyl-CoA, which then enter the benzoyl-CoA degradation pathway common in many anaerobic bacteria. researchgate.netnih.gov

Photochemical Degradation in Environmental Systems

Sunlight, particularly its ultraviolet (UV) component, can induce chemical transformations in organic molecules, representing a significant abiotic degradation pathway.

Photooxidation is a key mechanism in the photochemical degradation of environmental contaminants. researchgate.net For compounds related to trimethylcyclohexene, research has shown that light can induce oxidation and molecular rearrangement. A study on trimethylcyclohexane–polycarbonate (TMC–PC) revealed a dual photochemical degradation mechanism. researchgate.net This includes:

Photo-Fries rearrangement : A process involving the aromatic carbonate units of the polymer backbone. researchgate.net

Photo-induced oxidation : This occurs on the aliphatic moieties of the molecule. The trimethylcyclohexylidene structure contains tertiary carbon atoms, which are more susceptible to hydrogen abstraction and subsequent oxidation compared to primary or secondary carbons. researchgate.net

The rate of photo-oxidation for TMC-PC was observed to be higher than that of standard bisphenol-A polycarbonate, a difference attributed to the more easily oxidizable tertiary and secondary carbon sites within the trimethylcyclohexane structure. researchgate.net

Light plays a critical role in the environmental fate of many organic pollutants by initiating degradation that might otherwise be very slow. nih.govnih.gov For larger or more recalcitrant hydrocarbon molecules, photodegradation is often a necessary first step before microbial degradation can occur effectively. researchgate.net UV radiation provides the energy to break chemical bonds or, in the presence of oxygen and other sensitizing molecules, to form highly reactive species like hydroxyl radicals that attack the organic compound. researchgate.net

Environmental Fate Modeling and Prediction (excluding ecotoxicity)

The environmental fate of trimethylcyclohexene, a volatile organic compound, is predicted using various mathematical models that simulate its distribution and persistence in different environmental compartments. These models are essential tools for assessing the potential for exposure and understanding the compound's behavior in the environment. Due to the limited specific research on trimethylcyclohexene, modeling approaches often rely on data from analogous compounds, such as isomers of trimethylcyclohexane and other hydrocarbons.

Multimedia fugacity models are commonly employed to predict the partitioning of chemicals between air, water, soil, and sediment. researchgate.netutoronto.ca Models like the Equilibrium Criterion (EQC) model and the Total Risk Integrated Methodology (TRIM) Fate and Transport Module (TRIM.FaTE) utilize the chemical's physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, to estimate its distribution. epa.govepa.govresearchgate.net For a compound like trimethylcyclohexene, which is expected to have moderate to high volatility, these models would likely predict a significant portion partitioning to the atmosphere. epa.gov

Quantitative Structure-Property Relationship (QSPR) models are also used to estimate the biodegradation kinetics of hydrocarbons. One such model, BioHCwin, predicts biodegradation half-lives in water, soil, and sediment. acs.orgconcawe.eu For instance, the predicted half-life for the related compound 1,3,5-trimethylcyclohexane (B44294) in water is 3.5 days according to BioHCwin. acs.org However, experimental data has shown that the actual biodegradation can vary significantly depending on the environmental medium and the microbial populations present. acs.orgdtu.dk For example, while 1,3,5-trimethylcyclohexane was observed to degrade in activated sludge filtrate with a half-life of 4.5 days, it showed no significant degradation in some lake and sea water samples. acs.org This highlights the importance of calibrating and validating model predictions with empirical data.

Fate and transport models, which can be either analytical or numerical, are used to simulate the movement of contaminants in specific environmental media, such as groundwater. researchgate.net These models consider processes like advection, dispersion, and retardation to predict the spatial and temporal distribution of a chemical plume. researchgate.net The application of such models to trimethylcyclohexene would require site-specific hydrogeological data and information on the compound's interaction with soil and aquifer materials.

Table 1: Environmental Fate Models Applicable to Trimethylcyclohexene and Related Hydrocarbons

Model TypeModel Name(s)Predicted Environmental Compartment/ProcessKey Input Parameters
Multimedia Fugacity ModelEQC, TRIM.FaTEAir, Water, Soil, Sediment PartitioningVapor Pressure, Water Solubility, Octanol-Water Partition Coefficient
Biodegradation ModelBioHCwinBiodegradation Half-life in Water, Soil, SedimentMolecular Structure
Fate and Transport ModelMODFLOW, MT3DContaminant transport in groundwaterAdvection, Dispersion, Retardation Factors

Transformation Products and Metabolite Identification in Environmental Samples

Research into the specific transformation products of trimethylcyclohexene in the environment is limited. However, studies on structurally similar compounds provide insights into potential degradation pathways and resulting metabolites. The primary degradation mechanisms for hydrocarbons like trimethylcyclohexene in the environment are biodegradation and photodegradation.

Biodegradation of cyclic alkanes and alkenes is typically initiated by microbial oxidation. In a study on the biodegradation of homosalate (3,3,5-trimethylcyclohexyl salicylate), a derivative of trimethylcyclohexanol, the primary degradation product identified was 3,3,5-trimethylcyclohexanol (B90689). europa.eu This alcohol can be further oxidized to form 3,3,5-trimethylcyclohexanone (B147574). europa.eu This suggests that a potential biodegradation pathway for trimethylcyclohexene could involve oxidation to form corresponding trimethylcyclohexenols and trimethylcyclohexenones.

Another study investigating the degradation products of artificially aged polypropylene microplastics identified an isomer of trimethylcyclohexane as a volatile degradation product. researchgate.net While this is not a direct metabolite from environmental biodegradation, it indicates that trimethylcyclohexane structures can be released into the environment from the breakdown of larger materials.

The identification of transformation products in environmental samples is a complex analytical challenge. nih.gov Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are necessary to detect and identify these often low-concentration and transient compounds. nih.gov Suspect screening and non-target screening approaches are increasingly being used to identify a broader range of potential transformation products in environmental matrices. nih.gov

Table 2: Potential Transformation Products of Trimethylcyclohexene Based on Analogous Compounds

Parent Compound (Analog)Transformation ProcessIdentified Transformation Product(s)Reference Study
Homosalate (3,3,5-trimethylcyclohexyl salicylate)Biodegradation3,3,5-Trimethylcyclohexanol, 3,3,5-Trimethylcyclohexanone europa.eu
PolypropylenePhoto-oxidative degradationTrimethylcyclohexane (isomer) researchgate.net

It is important to note that the transformation products of a chemical can sometimes be more persistent or mobile than the parent compound. nih.gov Therefore, a comprehensive environmental risk assessment of trimethylcyclohexene would necessitate further research to definitively identify its transformation products and their environmental behavior.

Emerging Research Areas and Future Directions in Trimethylcyclohexene Chemistry

Development of Novel Synthetic Methodologies for Undiscovered Isomers

While several isomers of trimethylcyclohexene are well-documented, the quest to synthesize and characterize previously undiscovered isomers remains an active area of research. The development of novel synthetic methodologies is crucial for accessing these new chemical entities, which may possess unique properties and reactivities. Current research efforts are focused on creating innovative strategies that offer enhanced control over regioselectivity and stereoselectivity, enabling the precise construction of specific trimethylcyclohexene isomers.

One promising approach involves the application of modern organometallic catalysis to orchestrate complex cyclization and rearrangement reactions. For instance, the use of transition metal catalysts can facilitate novel bond formations and skeletal reorganizations that are not achievable through traditional synthetic routes. These methods hold the potential to unlock access to a wider range of trimethylcyclohexene scaffolds.

Furthermore, advancements in photochemical and electrochemical synthesis are providing new avenues for isomer production. These techniques can generate highly reactive intermediates under mild conditions, leading to the formation of unique and previously inaccessible isomers. The exploration of these cutting-edge synthetic tools is expected to significantly expand the known chemical space of trimethylcyclohexenes.

Exploration of Advanced Catalytic Systems for Selective Transformations

The selective functionalization of trimethylcyclohexene is a key objective for chemists seeking to create valuable derivatives for various applications. Advanced catalytic systems are at the forefront of this endeavor, offering unprecedented levels of control over chemical transformations. Researchers are actively developing and investigating new catalysts that can achieve high selectivity in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.

A notable area of progress is the stereochemistry of hydrogenation. For example, studies on the hydrogenation of 1,3,5-trimethylcyclohexene have provided insights into how the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, leading to the selective formation of specific stereoisomers of trimethylcyclohexane. acs.org This level of control is critical for the synthesis of molecules with specific biological or material properties.

Moreover, the development of catalysts for the selective oxidation of trimethylcyclohexene is a significant research focus. The ability to introduce oxygen-containing functional groups at specific positions on the trimethylcyclohexene ring opens up pathways to a wide array of valuable chemical intermediates. This includes the synthesis of ketones, alcohols, and epoxides, which are versatile building blocks in organic synthesis. The catalytic hydrogenation of related compounds like nitrocyclohexane to produce value-added products such as cyclohexanone oxime and cyclohexylamine also highlights the potential for selective transformations. rsc.org

Future research in this area will likely concentrate on the design of more sophisticated catalysts, including those based on earth-abundant metals and enzymatic systems, to achieve even greater levels of selectivity and efficiency in trimethylcyclohexene transformations.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of trimethylcyclohexene and its derivatives make them attractive building blocks for the creation of novel polymers and materials. Interdisciplinary research at the intersection of organic chemistry and materials science is uncovering new opportunities to utilize trimethylcyclohexene as a monomer or a key component in the synthesis of advanced materials with tailored properties.

For instance, the polymerization of trimethylcyclohexene and its functionalized derivatives can lead to the formation of polymers with specific thermal, mechanical, and optical properties. Ring-opening metathesis polymerization (ROMP) of strained cycloalkenes is a powerful technique for polymer synthesis, and the introduction of silicon into a cycloheptene ring has been shown to influence its polymerization behavior. nsf.gov This suggests that the synthesis and polymerization of novel trimethylcyclohexene-based monomers could yield new classes of polymers with unique characteristics. The use of terpenes, such as limonene, in the synthesis of thermosets via thiol-ene reactions further demonstrates the potential of cyclic monomers in creating sustainable and functional materials. semanticscholar.org

Furthermore, the incorporation of trimethylcyclohexene units into the backbone or side chains of existing polymers can be used to modify their properties. This approach can enhance thermal stability, alter solubility, or introduce specific functionalities for applications in areas such as coatings, adhesives, and advanced composites. As the demand for high-performance and sustainable materials continues to grow, the exploration of trimethylcyclohexene-based polymers is expected to be a fruitful area of research.

Application of Machine Learning and AI in Predicting Trimethylcyclohexene Reactivity and Synthesis

AI and ML models can be trained on vast datasets of chemical reactions to predict the reactivity of different trimethylcyclohexene isomers under various conditions. This predictive power allows chemists to screen potential reactions in silico, saving valuable time and resources by focusing experimental efforts on the most promising pathways. For example, computational models can help predict the stereoselectivity of a catalytic hydrogenation reaction or the regioselectivity of an oxidation reaction, guiding the selection of the optimal catalyst and reaction parameters.

Moreover, AI algorithms can be employed to design novel synthetic routes to specific trimethylcyclohexene isomers or their derivatives. By analyzing known chemical transformations, these tools can propose new and efficient multi-step syntheses that may not be immediately obvious to a human chemist. This capability is particularly valuable for the synthesis of complex or previously inaccessible trimethylcyclohexene-based molecules. As more high-quality experimental data becomes available, the accuracy and predictive power of these models will continue to improve, further integrating AI as an indispensable tool in the study of trimethylcyclohexene chemistry.

Sustainable and Green Chemistry Approaches in Trimethylcyclohexene Production and Use

In an era of increasing environmental awareness, the principles of green and sustainable chemistry are becoming integral to chemical research and industrial processes. The development of environmentally benign methods for the production and utilization of trimethylcyclohexene is a key focus for the chemical community.

Researchers are exploring the use of renewable feedstocks and biocatalytic methods for the synthesis of trimethylcyclohexene and related terpenes. researchgate.net This approach aims to reduce the reliance on fossil fuels and minimize the environmental impact of chemical production. For example, the biosynthesis of terpenes in microorganisms offers a promising and sustainable alternative to traditional chemical synthesis.

In addition to sustainable synthesis, there is a strong emphasis on developing greener catalytic processes for the transformation of trimethylcyclohexene. This includes the use of non-toxic, recyclable catalysts and the replacement of hazardous solvents with more environmentally friendly alternatives. Continuous-flow hydrogenation reactions using in situ-generated hydrogen from a hydrogen carrier like methylcyclohexane represent an advance in safer and more efficient chemical processing. mdpi.com The goal is to create chemical processes that are not only efficient and selective but also have a minimal environmental footprint.

Q & A

Q. How can the purity of 3,3,5-trimethylcyclohexene be verified in laboratory settings?

Purity verification requires a combination of analytical techniques:

  • Gas Chromatography/Mass Spectrometry (GC/MS): Compare retention indices and mass spectra with reference data (e.g., RT: 3.74, KI: 840) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm structural integrity and detect impurities.
  • Boiling Point/Polarimetry: Cross-check physical properties with literature values (e.g., CAS 503-45-7, molecular weight 124.22 g/mol) .
  • Chemical Tests: Use bromine water or potassium permanganate to confirm alkene functionality .
Key Spectroscopic Data Values Source
GC/MS Retention Index (KI)840
Molecular FormulaC9_9H16_{16}
CAS Number503-45-7

Q. What is the optimal experimental protocol for synthesizing 3,3,5-trimethylcyclohexene?

A standard synthesis involves acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol:

  • Reagents: Concentrated sulfuric acid or phosphoric acid as catalysts.
  • Conditions: Reflux at 160–180°C under inert gas (N2_2) to minimize oxidation.
  • Purification: Distill the product under reduced pressure (e.g., 40–60 mmHg) to isolate the alkene .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst concentration to suppress side reactions (e.g., polymerization).

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in 3,3,5-trimethylcyclohexene derivatives?

  • Density Functional Theory (DFT): Calculate thermodynamic stability of isomers (e.g., chair vs. boat conformers) using software like Gaussian. Reference the InChI key (IFVMAGPISVKRAR-UHFFFAOYSA-N) for molecular input .
  • Molecular Dynamics (MD): Simulate rotational barriers to predict dominant conformers under experimental conditions.
  • Cross-Validation: Compare computed 1H^1H-NMR chemical shifts with experimental data to validate models .

Q. What factors contribute to discrepancies in reported thermodynamic data for 3,3,5-trimethylcyclohexene?

Discrepancies arise from:

  • Isomer Complexity: Multiple isomers (e.g., 3,3,5- vs. 3,5,5-trimethylcyclohexene) may co-elute in GC/MS, leading to misidentification .
  • Equilibrium Conditions: Variations in temperature/pressure during synthesis (e.g., Le Chatelier’s principle favors alkene formation at high temperatures and low pressures) .
  • Sample Degradation: Long-term storage may lead to oxidation or dimerization; use fresh samples and argon atmospheres for stability .

Q. What methodologies are effective in separating 3,3,5-trimethylcyclohexene from its structural isomers?

  • Chiral Chromatography: Use β-cyclodextrin columns to exploit steric differences.
  • Two-Dimensional GC (GC×GC): Enhance resolution by coupling columns with orthogonal polarities .
  • Isotopic Labeling: Introduce 13C^{13}C-tags to track specific isomers in complex mixtures.

Methodological Best Practices

Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Approach: Combine NMR, IR, and high-resolution MS to cross-verify peaks.
  • Literature Benchmarking: Compare with databases like NIST or PubChem (e.g., ChemSpider ID 71363) .
  • Collaborative Analysis: Share raw data with specialized labs to confirm assignments (e.g., nuclear Overhauser effect (NOE) NMR for spatial proximity) .

Q. What safety protocols are critical for handling 3,3,5-trimethylcyclohexene in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation of volatile organic compounds (VOCs).
  • Protective Equipment: Wear nitrile gloves and safety goggles; avoid skin contact.
  • Waste Disposal: Neutralize acidic byproducts before disposal and adhere to EPA guidelines for halogenated waste .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for 3,3,5-trimethylcyclohexene?

  • Detailed Documentation: Publish full experimental sections with catalyst concentrations, reaction times, and purification steps .
  • Supporting Information: Provide raw spectral data (e.g., NMR .dxf files) in supplementary materials .
  • Batch Consistency: Use standardized reagents (e.g., TCI America’s N-10773-500MG) and calibrate equipment regularly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.